molecular formula C19H19NO2 B1215199 Koenimbine CAS No. 21087-98-9

Koenimbine

Número de catálogo: B1215199
Número CAS: 21087-98-9
Peso molecular: 293.4 g/mol
Clave InChI: OSERHKINMDLESD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Koenimbine is a member of carbazoles.
This compound has been reported in Murraya koenigii with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

8-methoxy-3,3,5-trimethyl-11H-pyrano[3,2-a]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-11-9-15-14-10-12(21-4)5-6-16(14)20-17(15)13-7-8-19(2,3)22-18(11)13/h5-10,20H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSERHKINMDLESD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C1OC(C=C3)(C)C)NC4=C2C=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90175317
Record name Pyrano(3,2-a)carbazole, 3,11-dihydro-8-methoxy-3,3,5-trimethyl-
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Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Koenimbine
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CAS No.

21087-98-9
Record name Koenimbine
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Record name Pyrano(3,2-a)carbazole, 3,11-dihydro-8-methoxy-3,3,5-trimethyl-
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Record name Koenimbin
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Record name Koenimbine
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Melting Point

194 - 195 °C
Record name Koenimbine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

In Vitro Antioxidant Properties of Koenimbine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Cellular Antioxidant Effects of Koenimbine

The primary available data on the antioxidant-related properties of this compound comes from studies on human liver cancer cells (HepG2). These studies indicate that this compound can modulate the cellular redox environment, an important consideration in drug development, particularly in the context of anticancer research.

Table 1: Effect of this compound on Intracellular Reactive Oxygen Species (ROS) Levels in HepG2 Cells

Treatment TimeThis compound Concentration (µM)Increase in ROS Levels (%)
24 hours100~54%

Data extracted from Syam, S. et al. (2016). The Role of Oxidative Stress in this compound-Induced DNA Damage and Heat Shock Protein Modulation in HepG2 Cells.[1]

Table 2: Effect of this compound on Intracellular Glutathione (GSH) Levels in HepG2 Cells

Treatment TimeThis compound Concentration (µM)Effect on GSH Levels
Not SpecifiedNot SpecifiedReduction in GSH Level

Qualitative data extracted from Syam, S. et al. (2016). The Role of Oxidative Stress in this compound-Induced DNA Damage and Heat Shock Protein Modulation in HepG2 Cells.[1][2]

Experimental Protocols

The following are detailed methodologies for standard in vitro antioxidant assays. These protocols are provided as a reference for researchers interested in evaluating the direct radical scavenging and reducing power of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of a compound to scavenge the stable DPPH free radical.

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). The solution should be freshly prepared and kept in the dark.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the IC50 value.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume (e.g., 100 µL) of each this compound dilution to separate wells.

    • Add the same volume of the solvent used for dilution to a well to serve as a blank.

    • A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

    • To each well, add a specific volume (e.g., 100 µL) of the DPPH working solution.

    • Mix the contents of the wells thoroughly.

    • Incubate the plate in the dark at room temperature for a specific time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the control (DPPH solution without the sample).

    • A_sample is the absorbance of the sample with the DPPH solution. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+).

Principle: The pre-formed ABTS radical cation, which has a blue-green color, is reduced by an antioxidant, leading to a decrease in absorbance.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Sample Preparation: Prepare a stock solution and serial dilutions of this compound as described for the DPPH assay.

  • Assay Procedure:

    • Add a small volume (e.g., 10 µL) of each this compound dilution to separate wells of a 96-well microplate.

    • Add the same volume of the solvent to a well to serve as a blank.

    • Use a known antioxidant as a positive control.

    • Add a larger volume (e.g., 190 µL) of the ABTS•+ working solution to all wells.

    • Mix the contents of the wells.

    • Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at approximately 734 nm using a microplate reader.

  • Calculation: The percentage of ABTS radical scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined similarly.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: The reduction of the colorless ferric-TPTZ (2,4,6-tripyridyl-s-triazine) complex to the blue-colored ferrous-TPTZ complex by an antioxidant is measured spectrophotometrically.

Protocol:

  • Preparation of FRAP Reagent:

    • Prepare a 300 mM acetate (B1210297) buffer (pH 3.6).

    • Prepare a 10 mM TPTZ solution in 40 mM HCl.

    • Prepare a 20 mM FeCl₃·6H₂O solution in water.

    • Prepare the fresh working FRAP reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[3]

  • Sample Preparation: Prepare a stock solution and serial dilutions of this compound.

  • Assay Procedure:

    • Add a small volume (e.g., 30 µL) of each this compound dilution to separate wells of a 96-well microplate.

    • Add the same volume of the solvent as a blank.

    • Add a large volume (e.g., 270 µL) of the pre-warmed FRAP reagent to all wells.

    • Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

    • Measure the absorbance at approximately 593 nm.

  • Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as ferric reducing equivalents (e.g., in µM Fe(II)).

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment.

Principle: The assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe (e.g., DCFH-DA) by peroxyl radicals generated by AAPH in cultured cells.

Protocol:

  • Cell Culture: Plate adherent cells, such as HepG2, in a 96-well microplate and allow them to reach confluence.

  • Treatment: Treat the cells with various concentrations of this compound for a specific duration.

  • Loading with Fluorescent Probe: Wash the cells with a suitable buffer and then incubate them with a solution of DCFH-DA (2',7'-dichlorofluorescin diacetate). DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.

  • Induction of Oxidative Stress: After removing the DCFH-DA solution, add a solution of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) to induce the generation of peroxyl radicals.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 538 nm emission) over a period of time using a fluorescence plate reader.

  • Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The percentage of inhibition of ROS production is calculated relative to control cells (treated with AAPH but not the antioxidant).

Visualizations

experimental_workflow cluster_assays In Vitro Antioxidant Assays cluster_chemical Chemical Assays cluster_cellular Cellular Assays cluster_procedure General Experimental Workflow DPPH DPPH Assay prep Sample Preparation (this compound) ABTS ABTS Assay FRAP FRAP Assay CAA Cellular Antioxidant Activity (CAA) ROS Intracellular ROS Measurement GSH Intracellular GSH Measurement incubation Incubation prep->incubation reagent Reagent Preparation reagent->incubation measurement Spectrophotometric / Fluorometric Measurement incubation->measurement analysis Data Analysis (IC50 / Equivalents) measurement->analysis

Caption: General experimental workflow for in vitro antioxidant assays.

signaling_pathway This compound This compound ROS ↑ Intracellular ROS This compound->ROS GSH ↓ Intracellular GSH This compound->GSH OxidativeStress Oxidative Stress ROS->OxidativeStress GSH->OxidativeStress MMP ↓ Mitochondrial Membrane Potential OxidativeStress->MMP DNA_Damage DNA Damage OxidativeStress->DNA_Damage HSP ↑ Heat Shock Proteins (Hsp70, Hsp90) OxidativeStress->HSP Apoptosis Apoptosis MMP->Apoptosis DNA_Damage->Apoptosis

Caption: Proposed signaling pathway of this compound-induced oxidative stress.

Conclusion

The available in vitro data suggests that this compound's interaction with the cellular redox system is a significant aspect of its biological activity, particularly its pro-oxidant effects observed in cancer cell lines.[1] This characteristic may be pivotal in its potential therapeutic applications, such as in oncology, where the induction of oxidative stress can be a mechanism for targeted cell killing. However, the lack of data from direct radical scavenging assays (DPPH, ABTS) and reducing power assays (FRAP) highlights a gap in the current understanding of this compound's antioxidant profile. Further research employing these standard assays is crucial to fully characterize its antioxidant and pro-oxidant properties. The detailed protocols provided in this guide are intended to support and standardize these future investigations, ultimately contributing to a more comprehensive understanding of this compound's therapeutic potential.

References

Koenimbine's Inhibitory Action on the Wnt/β-catenin Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Koenimbine, a carbazole (B46965) alkaloid isolated from the medicinal plant Murraya koenigii, has demonstrated significant anti-cancer properties, particularly in colon cancer models. Emerging evidence points towards its mechanism of action involving the modulation of the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and apoptosis that is frequently dysregulated in various cancers. This technical guide provides a comprehensive overview of the effects of this compound on this pathway, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular interactions and experimental workflows. This document is intended to serve as a resource for researchers investigating the therapeutic potential of this compound and other natural compounds targeting the Wnt/β-catenin signaling cascade.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the currently available quantitative data on the effects of this compound on cancer cell lines, with a focus on its impact on the Wnt/β-catenin signaling pathway.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µg/mL)AssayReference
HT-29Colon Cancer50MTT[1][2]
SW480Colon Cancer50MTT[1][2]
IEC-18Normal Rat Intestinal Epithelial75MTT[1]

Table 2: Effect of this compound on Wnt/β-catenin Pathway Gene Expression in Colon Cancer Cell Lines

GeneCell LineEffect of this compound TreatmentMethodReference
TBLR1HT-29Significant DecreaseReal-Time PCR
DKK1HT-29Significant DecreaseReal-Time PCR
GSK3BHT-29Significant DecreaseReal-Time PCR
β-catenin (CTNNB1)HT-29Significant DecreaseReal-Time PCR
DKK1SW480Significant DecreaseReal-Time PCR
GSK3BSW480Significant DecreaseReal-Time PCR

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's effects on the Wnt/β-catenin pathway.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human colon cancer cell lines (e.g., HT-29, SW480)

  • Normal intestinal epithelial cell line (e.g., IEC-18) for control

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined from the dose-response curve.

Gene Expression Analysis: Real-Time PCR

Real-time polymerase chain reaction (PCR) is used to quantify the mRNA expression levels of target genes in the Wnt/β-catenin pathway.

Materials:

  • Colon cancer cells treated with this compound (IC50 concentration) and untreated controls.

  • RNA extraction kit (e.g., TRIzol reagent)

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Specific primers for target genes (TBLR1, DKK1, GSK3B, β-catenin) and a housekeeping gene (e.g., GAPDH).

Primer Sequences (Human):

GeneForward Primer (5'-3')Reverse Primer (5'-3')
TBLR1GAGAACAGCACCAGTGGCTCTACCATCATAGGAACCAGTTGCTAG
DKK1GGTATTCCAGAAGAACCACCTTGCTTGGACCAGAAGTGTCTAGCAC
GSK3BAGGAGAACCACACGGAGCAAGGCAGCTGAATGGAAACCAT
β-catenin (CTNNB1)CGTGGACAATGGCTACTCAAGTTTCGAAGGACTGAGGAAGGA
GAPDHGAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC

Procedure:

  • RNA Extraction: Extract total RNA from this compound-treated and control cells using an RNA extraction kit according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

  • Real-Time PCR: Perform real-time PCR using SYBR Green master mix and gene-specific primers. A typical thermal cycling profile is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

  • Data Analysis: Analyze the results using the 2-ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Protein Expression Analysis: Western Blot

Western blotting is used to detect and quantify the levels of specific proteins, such as β-catenin, in cell lysates.

Materials:

  • Colon cancer cells treated with this compound and untreated controls.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibodies (e.g., anti-β-catenin, anti-GSK3β, anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • ECL detection reagent.

Procedure:

  • Protein Extraction: Lyse the this compound-treated and control cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software, normalizing to the loading control (e.g., GAPDH).

Wnt/β-catenin Transcriptional Activity: TCF/LEF Luciferase Reporter Assay (Proposed Experiment)

A TCF/LEF luciferase reporter assay is the gold standard for directly measuring the transcriptional activity of the Wnt/β-catenin pathway. To date, no published study has reported the use of this assay to evaluate the effect of this compound. The following is a proposed protocol.

Materials:

  • Colon cancer cell line (e.g., HT-29 or SW480).

  • TCF/LEF luciferase reporter plasmid (e.g., TOPFlash).

  • A control plasmid with a mutated TCF/LEF binding site (e.g., FOPFlash).

  • A constitutively active Renilla luciferase plasmid for normalization.

  • Transfection reagent (e.g., Lipofectamine).

  • This compound.

  • Wnt3a conditioned medium (as a pathway activator).

  • Dual-luciferase reporter assay system.

  • Luminometer.

Procedure:

  • Transfection: Co-transfect cells in a 96-well plate with the TCF/LEF reporter plasmid (or control plasmid) and the Renilla luciferase plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours, treat the cells with this compound at various concentrations in the presence or absence of Wnt3a conditioned medium.

  • Incubation: Incubate the cells for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized luciferase activity in this compound-treated cells to that of the controls to determine the effect on Wnt/β-catenin transcriptional activity.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Wnt_pathway cluster_off Wnt 'Off' State cluster_on Wnt 'On' State cluster_this compound This compound Intervention Wnt_ligand_absent No Wnt Ligand Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) beta_catenin_p Phosphorylated β-catenin Destruction_Complex->beta_catenin_p Phosphorylation Proteasome Proteasome beta_catenin_p->Proteasome Ubiquitination & Degradation TCF_LEF_repressed TCF/LEF Target_Genes_off Target Gene Transcription Off TCF_LEF_repressed->Target_Genes_off Repression Wnt_ligand_present Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Complex Wnt_ligand_present->Frizzled_LRP Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh Activation Destruction_Complex_i Inactive Destruction Complex Dsh->Destruction_Complex_i Inhibition beta_catenin_stable Stable β-catenin Nucleus Nucleus beta_catenin_stable->Nucleus beta_catenin_nuc β-catenin TCF_LEF_active TCF/LEF beta_catenin_nuc->TCF_LEF_active Binding Target_Genes_on Target Gene Transcription On TCF_LEF_active->Target_Genes_on Activation This compound This compound This compound->Destruction_Complex Potential Activation of GSK3β This compound->beta_catenin_stable Downregulation of β-catenin mRNA

Caption: Canonical Wnt/β-catenin signaling pathway and potential points of intervention by this compound.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_analysis Data Analysis & Interpretation Start Seed Colon Cancer Cells (e.g., HT-29, SW480) Treat Treat with this compound (various concentrations and time points) Start->Treat MTT MTT Assay (Cell Viability/IC50) Treat->MTT qPCR Real-Time PCR (Gene Expression) Treat->qPCR Western Western Blot (Protein Expression) Treat->Western Luciferase TCF/LEF Luciferase Assay (Transcriptional Activity - Proposed) Treat->Luciferase Analysis Quantitative Analysis: - IC50 Calculation - Relative Gene Expression - Protein Level Quantification - Luciferase Activity MTT->Analysis qPCR->Analysis Western->Analysis Luciferase->Analysis Conclusion Conclusion on this compound's Effect on Wnt/β-catenin Pathway Analysis->Conclusion

Caption: Experimental workflow for investigating the effects of this compound on the Wnt/β-catenin pathway.

Conclusion and Future Directions

The available data strongly suggest that this compound exerts its anti-cancer effects, at least in part, by inhibiting the Wnt/β-catenin signaling pathway. This is evidenced by its ability to reduce the viability of colon cancer cells and downregulate the expression of key components and target genes of this pathway, including β-catenin itself. The provided experimental protocols offer a robust framework for further investigation into the precise molecular mechanisms of this compound.

A crucial next step in this research is to directly assess the effect of this compound on the transcriptional activity of the Wnt/β-catenin pathway using a TCF/LEF luciferase reporter assay. This would provide definitive evidence that this compound's mechanism of action involves the inhibition of β-catenin/TCF-mediated gene transcription. Furthermore, investigating the effects of this compound on the phosphorylation status of β-catenin and the activity of GSK3β would provide deeper insights into its specific molecular targets within the pathway. Continued research in these areas will be vital for the potential development of this compound as a novel therapeutic agent for the treatment of Wnt/β-catenin-driven cancers.

References

Pharmacological Profile of Koenimbine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Koenimbine, a carbazole (B46965) alkaloid predominantly isolated from the leaves and fruits of Murraya koenigeii, has emerged as a compound of significant interest in pharmacological research, particularly in the domain of oncology.[1] Belonging to the Rutaceae family, Murraya koenigii has a long history of use in traditional medicine, and modern scientific investigations are progressively validating the therapeutic potential of its bioactive constituents.[1] This technical guide provides an in-depth overview of the pharmacological profile of this compound, with a focus on its anticancer properties. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Anticancer Activity

This compound has demonstrated notable cytotoxic and pro-apoptotic effects across a range of cancer cell lines. Its anticancer activity is multifaceted, involving the induction of programmed cell death (apoptosis) and the modulation of key signaling pathways implicated in tumorigenesis and cancer progression.

Cytotoxicity

The cytotoxic potential of this compound has been quantified in various cancer cell lines, with IC50 values indicating its concentration-dependent inhibitory effects on cell viability.

Cell LineCancer TypeIC50 ValueExposure TimeReference
HT-29Colon Cancer50 µg/mLNot Specified[1]
SW48Colon Cancer50 µg/mLNot Specified[1]
MCF-7Breast Cancer9.42 ± 1.05 µg/mL24 hours[2]
MCF-7Breast Cancer7.26 ± 0.38 µg/mL48 hours
MCF-7Breast Cancer4.89 ± 0.47 µg/mL72 hours
PA1Ovarian CancerNot Specified48 hours
OVCAR3Ovarian CancerNot Specified48 hours

Table 1: Cytotoxicity (IC50 values) of this compound in various cancer cell lines.

Induction of Apoptosis

A primary mechanism underlying the anticancer activity of this compound is the induction of apoptosis. This programmed cell death is initiated through the intrinsic mitochondrial pathway and is characterized by a series of well-defined molecular events.

This compound has been shown to modulate the expression of Bcl-2 family proteins, which are critical regulators of apoptosis. Specifically, it upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a key event that leads to the permeabilization of the mitochondrial outer membrane.

The increased Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then triggers the activation of a cascade of caspases, the key executioners of apoptosis.

This compound treatment has been associated with the activation of initiator caspases, such as caspase-9, and executioner caspases, including caspase-3 and caspase-7. Activated caspase-3, a central player in the apoptotic cascade, proceeds to cleave a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP). The cleavage of PARP is a hallmark of apoptosis and serves to prevent DNA repair, thereby ensuring the finality of the cell death process.

Modulation of Signaling Pathways

This compound exerts its anticancer effects not only by directly inducing apoptosis but also by modulating critical signaling pathways that are often dysregulated in cancer.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth. This compound has been shown to downregulate the Wnt/β-catenin pathway. Studies have demonstrated that this compound treatment leads to a significant decrease in the expression of key components of this pathway, including β-catenin and Glycogen Synthase Kinase 3β (GSK3β). By inhibiting this pathway, this compound can suppress the transcription of target genes that promote cancer cell proliferation and survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is another critical regulator of cellular processes, including inflammation, immunity, and cell survival. Constitutive activation of the NF-κB pathway is a common feature of many cancers and contributes to tumor progression and resistance to therapy. This compound has been reported to inhibit the NF-κB signaling pathway by preventing the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus. This sequestration of p65 in the cytoplasm prevents it from activating the transcription of pro-survival and pro-inflammatory genes.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. While direct evidence for the effect of this compound on this pathway is still emerging, a structurally related carbazole alkaloid, mahanimbine, has been shown to inhibit the PI3K/Akt/mTOR pathway in pancreatic cancer cells. This suggests that this compound may also exert its anticancer effects, at least in part, through the modulation of this critical survival pathway. Further research is warranted to specifically elucidate the impact of this compound on the PI3K/Akt/mTOR cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the pharmacological profile of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (solvent only).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) and membrane integrity.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

  • Resuspend the cells in Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Cancer cell lines

  • This compound

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest the cells and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS.

  • Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the expression levels of proteins involved in apoptosis and signaling pathways.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-3, PARP, β-catenin, p-Akt, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound and lyse them to extract total protein.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Visualizations of Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action of this compound, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

cluster_workflow Experimental Workflow: Assessing Anticancer Effects start Cancer Cell Culture treatment This compound Treatment (Varying Concentrations & Durations) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot Analysis treatment->western_blot data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis

Caption: Workflow for evaluating the anticancer effects of this compound.

cluster_apoptosis This compound-Induced Intrinsic Apoptosis Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Activates Mito Mitochondrion Bcl2->Mito Inhibits permeabilization Bax->Mito Promotes permeabilization CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp37 Caspase-3 & 7 (Executioner) Casp9->Casp37 Activates PARP PARP Casp37->PARP Cleavage Apoptosis Apoptosis Casp37->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.

cluster_wnt This compound's Effect on Wnt/β-catenin Pathway cluster_nucleus_wnt This compound's Effect on Wnt/β-catenin Pathway This compound This compound DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) This compound->DestructionComplex Modulates BetaCatenin β-catenin This compound->BetaCatenin Downregulates Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 Co-receptor LRP->Dsh Dsh->DestructionComplex Inhibits DestructionComplex->BetaCatenin Phosphorylation & Degradation Nucleus Nucleus BetaCatenin->Nucleus Translocation TCFLEF TCF/LEF TargetGenes Target Gene Transcription (Proliferation, Survival) BetaCatenin_n β-catenin TCFLEF_n TCF/LEF BetaCatenin_n->TCFLEF_n TCFLEF_n->TargetGenes Activates cluster_nfkb This compound's Effect on NF-κB Pathway cluster_nucleus_nfkb This compound's Effect on NF-κB Pathway This compound This compound NFkB NF-κB (p65/p50) This compound->NFkB Inhibits Translocation Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa->IkBa Degradation IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation TargetGenes Target Gene Transcription (Inflammation, Survival) NFkB_n NF-κB NFkB_n->TargetGenes Activates

References

A Technical Guide to the Discovery and Isolation of Koenimbine from Murraya koenigii (Curry Leaves)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Koenimbine, a carbazole (B46965) alkaloid derived from the leaves of the curry tree (Murraya koenigii), has garnered significant attention within the scientific community for its diverse pharmacological activities, including potent anticancer and antidiabetic properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It outlines detailed experimental protocols for its extraction and purification, summarizes key quantitative data, and illustrates the primary signaling pathway through which it exerts its cytotoxic effects on cancer cells. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Introduction

Murraya koenigii, commonly known as the curry leaf tree, is a plant native to India and widely distributed throughout Southern Asia.[1] Its leaves are a rich source of various bioactive compounds, with carbazole alkaloids being the most prominent.[1][2] Among these, this compound has been identified as a compound of significant therapeutic interest. Structurally, this compound is a member of the carbazole class of compounds.[3] Early research into the chemical constituents of Murraya koenigii led to the isolation and identification of this compound along with other related carbazole alkaloids like mahanimbine (B1675914) and girinimbine.[4]

Physicochemical and Spectroscopic Data of this compound

The definitive identification and characterization of this compound are established through a combination of physical and spectroscopic methods. These data are crucial for quality control and standardization in research and drug development.

PropertyValueReference
Molecular Formula C₁₉H₁₉NO₂
Molecular Weight 293.4 g/mol
Monoisotopic Mass 293.141578849 Da
Melting Point 194 - 195 °C
Spectroscopic DataKey FeaturesReference
UV-Vis (in Ethanol) λmax at 214, 275, and 308 nm
Infrared (IR) Characteristic peaks for N-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-O stretching.
¹H NMR Signals corresponding to aromatic protons, a methoxy (B1213986) group, and methyl groups. A distinct signal at δ 7.62 (s) is often used for quantification.
¹³C NMR Resonances confirming the 19 carbon atoms of the carbazole skeleton.
Mass Spectrometry (MS) Provides the exact mass and fragmentation pattern for structural elucidation.

Natural Abundance of this compound in Murraya koenigii

The concentration of this compound in curry leaves can vary significantly based on geographical location and climatic conditions. This variation is a critical consideration for the commercial isolation and standardization of the compound.

Geographic Origin/Climatic ZoneThis compound Content (mg/g of dried leaves)Reference
North-Central India (Uttar Pradesh)0.0004 - 0.0069 (0.04 - 0.69% w/w)
Various Climatic Zones in India0.013 - 7.336
Not Specified1.26 - 1.62

Experimental Protocols: Extraction and Isolation of this compound

The following is a synthesized protocol for the extraction and isolation of this compound from the leaves of Murraya koenigii, based on established methodologies.

Plant Material Collection and Preparation

Fresh leaves of Murraya koenigii are collected and shade-dried to preserve the chemical integrity of the constituents. The dried leaves are then ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction

A hydroalcoholic extract of the powdered leaves is prepared using a Soxhlet apparatus. Alternatively, maceration with solvents like acetone (B3395972) can be employed. The choice of solvent can influence the yield and purity of the initial extract.

Fractionation

The crude extract is then subjected to liquid-liquid partitioning with a series of immiscible solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate (B1210297). This step separates the components of the crude extract based on their differential solubility.

Chromatographic Purification

The fraction enriched with this compound (often the ethyl acetate or chloroform fraction) is further purified using column chromatography. Silica gel is a commonly used stationary phase, and the mobile phase typically consists of a gradient of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC). Those containing pure this compound are pooled and concentrated.

Characterization

The purity and identity of the isolated this compound are confirmed using the spectroscopic techniques detailed in Section 2 (NMR, MS, IR, and UV) and by determining its melting point.

G cluster_0 Preparation cluster_1 Extraction cluster_2 Fractionation cluster_3 Purification & Analysis Fresh Curry Leaves Fresh Curry Leaves Drying & Grinding Drying & Grinding Fresh Curry Leaves->Drying & Grinding Powdered Leaves Powdered Leaves Drying & Grinding->Powdered Leaves Soxhlet Extraction (Ethanol) Soxhlet Extraction (Ethanol) Powdered Leaves->Soxhlet Extraction (Ethanol) Crude Extract Crude Extract Soxhlet Extraction (Ethanol)->Crude Extract Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning Enriched Fraction Enriched Fraction Solvent Partitioning->Enriched Fraction Column Chromatography Column Chromatography Enriched Fraction->Column Chromatography TLC Monitoring TLC Monitoring Column Chromatography->TLC Monitoring Pure this compound Pure this compound TLC Monitoring->Pure this compound Spectroscopic Analysis Spectroscopic Analysis Pure this compound->Spectroscopic Analysis

Figure 1: Experimental workflow for the isolation of this compound.

Biological Activity and Mechanism of Action

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Its anticancer activity is, at least in part, mediated through the modulation of key cellular signaling pathways.

Anticancer Activity

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound against different cancer cell lines.

Cell LineCancer TypeIC50 (µg/mL)Reference
HT-29Colon Cancer50
SW48Colon Cancer50
T47DBreast Cancer74.71 ± 5.45
MCF-7Breast CancerActive (concentration not specified)
HeLaCervical Cancer178 µM (for a related isolated compound)
Signaling Pathway: Wnt/β-catenin Pathway

In colon cancer cells, this compound has been shown to exert its cytotoxic effects by modulating the Wnt/β-catenin signaling pathway. This pathway is crucial in cell proliferation, and its dysregulation is a hallmark of many cancers. This compound treatment leads to the downregulation of key components of this pathway, including β-catenin, GSK3B, and DKK1 in HT-29 cells, and DKK1 and GSK3B in SW480 cells. This disruption of the Wnt/β-catenin signaling cascade ultimately contributes to the induction of apoptosis and necrosis in these cancer cells.

G cluster_0 Wnt/β-catenin Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 GSK3B GSK3β Dishevelled->GSK3B BetaCatenin β-catenin GSK3B->BetaCatenin Phosphorylation & Degradation APC APC APC->BetaCatenin Axin Axin Axin->BetaCatenin TCF TCF/LEF BetaCatenin->TCF Translocates to Nucleus & Binds TargetGenes Target Gene Expression (e.g., CYCLD1) TCF->TargetGenes Activates Proliferation Cell Proliferation TargetGenes->Proliferation DKK1 DKK1 DKK1->LRP This compound This compound This compound->GSK3B Downregulates This compound->BetaCatenin Downregulates This compound->DKK1 Downregulates

Figure 2: Modulation of the Wnt/β-catenin pathway by this compound.

Conclusion and Future Directions

This compound, a carbazole alkaloid from Murraya koenigii, presents a promising scaffold for the development of novel therapeutics, particularly in the field of oncology. This guide provides a foundational understanding of its discovery, isolation, and mechanism of action. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to further investigate this potent natural product. Future research should focus on elucidating the full spectrum of its biological activities, exploring its potential in other disease models, and optimizing its synthesis for large-scale production. In vivo studies are also warranted to validate the in vitro findings and to assess the safety and efficacy of this compound in preclinical and clinical settings.

References

Koenimbine-Induced Apoptosis in HT-29 Colon Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Koenimbine, a carbazole (B46965) alkaloid isolated from the leaves of Murraya koenigii (curry tree), has demonstrated significant cytotoxic effects against various cancer cell lines. This technical guide focuses on the role of this compound in inducing apoptosis in HT-29 human colon adenocarcinoma cells. Emerging research indicates that this compound's anticancer activity in this cell line is mediated, at least in part, through the modulation of the Wnt/β-catenin signaling pathway, a critical pathway in the development and progression of colorectal cancer. This document provides a comprehensive overview of the available data, detailed experimental protocols for assessing this compound's apoptotic effects, and a visualization of the proposed signaling pathway.

Data Presentation

The pro-apoptotic potential of this compound in HT-29 cells has been quantified primarily through the determination of its half-maximal inhibitory concentration (IC50). This value represents the concentration of this compound required to inhibit the growth of 50% of the HT-29 cell population.

Parameter Cell Line Value Assay Reference
IC50HT-2950 µg/mLMTT Assay[1]

Note: While it is established that this compound induces apoptosis in HT-29 cells, specific quantitative data from Annexin V/propidium (B1200493) iodide assays (e.g., the percentage of early and late apoptotic cells at various this compound concentrations) are not publicly available in the reviewed literature. Further research is required to fully quantify the apoptotic response.

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the apoptotic effects of this compound on HT-29 cells. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.

Cell Culture and this compound Treatment
  • Cell Line: HT-29 human colon adenocarcinoma cells.

  • Culture Medium: McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in the culture medium to the desired final concentrations for treatment. A vehicle control (DMSO) should be used in all experiments.

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µg/mL) for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed HT-29 cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 concentration) for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using trypsin-EDTA.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Gene Expression Analysis (Real-Time PCR)

To investigate the effect of this compound on the expression of genes involved in the Wnt/β-catenin pathway.

  • RNA Extraction: Treat HT-29 cells with this compound for a specified time, then extract total RNA using a suitable kit (e.g., TRIzol).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Real-Time PCR: Perform real-time PCR using SYBR Green master mix and primers specific for target genes (e.g., CTNNB1 (β-catenin), DKK1, GSK3B, TBLR1, and CCND1 (Cyclin D1)) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Analyze the relative gene expression using the 2^-ΔΔCt method.

Signaling Pathways and Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for investigating the apoptotic effects of this compound on HT-29 cells.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis & Cytotoxicity Assays cluster_cytotoxicity Cytotoxicity cluster_apoptosis Apoptosis cluster_mechanism Mechanism of Action cluster_analysis Data Analysis start HT-29 Cell Culture treatment This compound Treatment (Varying Concentrations & Times) start->treatment mtt MTT Assay treatment->mtt annexin Annexin V / PI Staining treatment->annexin qpcr Real-Time PCR (Wnt Pathway Genes) treatment->qpcr data_analysis IC50 Determination Apoptotic Cell Quantification Gene Expression Analysis mtt->data_analysis annexin->data_analysis qpcr->data_analysis

Experimental workflow for studying this compound-induced apoptosis.

Proposed Signaling Pathway of this compound-Induced Apoptosis in HT-29 Cells

Based on current findings, this compound appears to induce apoptosis in HT-29 cells by downregulating key components of the Wnt/β-catenin signaling pathway. The decrease in β-catenin levels likely leads to reduced transcription of anti-apoptotic target genes, thereby promoting apoptosis.

koenimbine_pathway cluster_this compound cluster_wnt Wnt/β-catenin Pathway cluster_nucleus Nucleus cluster_apoptosis Cellular Outcome This compound This compound tblr1 TBLR1 This compound->tblr1 Downregulates dkk1 DKK1 This compound->dkk1 Downregulates gsk3b GSK3β This compound->gsk3b Downregulates beta_catenin β-catenin This compound->beta_catenin Downregulates cyclinD1 Cyclin D1 (Upregulated in HT-29) This compound->cyclinD1 Upregulates Gene Expression dkk1->gsk3b Inhibits gsk3b->beta_catenin Phosphorylates for degradation tcf_lef TCF/LEF beta_catenin->tcf_lef Activates apoptosis Apoptosis beta_catenin->apoptosis Suppression of anti-apoptotic genes tcf_lef->cyclinD1 Transcription

Proposed mechanism of this compound action in HT-29 cells.

Conclusion

This compound demonstrates clear cytotoxic and pro-apoptotic activity in HT-29 colon cancer cells, with an IC50 value of 50 µg/mL[1]. The mechanism of action is linked to the downregulation of critical components of the Wnt/β-catenin signaling pathway, a key driver of colorectal cancer. While the upregulation of the CYCLD1 gene in HT-29 cells upon this compound treatment is an interesting finding that warrants further investigation, the overall effect on the Wnt pathway appears to be inhibitory, leading to apoptosis[1]. This technical guide provides a foundational understanding and practical protocols for researchers and drug development professionals to further explore the therapeutic potential of this compound in the context of colorectal cancer. Future studies should focus on obtaining detailed quantitative data on the apoptotic response and further elucidating the complete signaling cascade to fully validate this compound as a potential anti-cancer agent.

References

Methodological & Application

Application Note & Protocol: Extraction and Purification of Koenimbine from Murraya koenigii

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Murraya koenigii (L.) Spreng, commonly known as the curry leaf tree, is a plant rich in carbazole (B46965) alkaloids, which are recognized for a variety of therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[1][2][3] Koenimbine is one of the key pyranocarbazole alkaloids isolated from this plant.[4] This document provides a detailed protocol for the extraction and purification of this compound from the leaves of M. koenigii, intended for research and drug development applications.

Quantitative Data Summary

The yield and concentration of this compound can vary based on the plant material, geographical source, and the extraction method employed.

Table 1: Concentration of this compound and Related Alkaloids in Murraya koenigii Leaves

CompoundConcentration (mg/kg of leaf material)Reference
This compound1.26 - 1.62[1]
Mahanimbine5.62 - 7.22
Koenigicine0.44 - 1.77

Table 2: Comparison of Extraction Solvents and Yields from M. koenigii Leaves

SolventPercentage Yield of Crude Extract (%)NotesReference
Methanol5.70Highest extraction efficiency noted in this study.
Water4.08---
Ethanol (B145695)3.58---
Chloroform (B151607)1.27Least percentage yield in this comparison.
50% EthanolNot specifiedOptimized condition for high DPPH scavenging activity.
60% AcetoneNot specifiedOptimized condition for highest flavonoid content.
80% MethanolNot specifiedOptimized condition.

Experimental Protocols

This section outlines a comprehensive protocol for the isolation of this compound, synthesized from various established methodologies.

Part 1: Preparation of Plant Material
  • Collection and Drying: Collect fresh leaves of Murraya koenigii. Wash them thoroughly under running water to remove dust and debris.

  • Drying: Shade-dry the leaves until they are brittle. Alternatively, use a tray drier at a temperature of 60°C for approximately 4 hours.

  • Pulverization: Grind the dried leaves into a fine powder using a grinder. Sieve the powder through a 100 ASTM mesh size sieve to ensure uniform particle size.

  • Storage: Store the powdered material in airtight, amber glass bottles in a refrigerator to prevent degradation of phytochemicals.

Part 2: Extraction of Crude Alkaloids

This protocol employs a sequential solvent extraction followed by an acid-base wash to selectively isolate the alkaloid fraction.

  • Defatting: Place the dried leaf powder (e.g., 500 g) into a Soxhlet apparatus and perform a continuous hot percolation with petroleum ether (60-80°C) for several hours to remove fats and non-polar components. Discard the petroleum ether extract.

  • Ethanolic Extraction: Air-dry the defatted plant material to remove residual petroleum ether. Subsequently, extract it with 95% ethanol using the Soxhlet apparatus for 6-8 hours or until the eluting solvent becomes colorless.

  • Concentration: Concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain a dark, viscous residue.

  • Acid-Base Partitioning for Alkaloid Isolation:

    • Digest the concentrated ethanolic residue with 5% hydrochloric acid (HCl) and filter the solution. The alkaloids will form water-soluble salts and move into the acidic aqueous phase, while other non-basic compounds remain insoluble.

    • Wash the acidic solution with a non-polar solvent like dichloromethane (B109758) to remove any remaining neutral or acidic impurities. Discard the organic layer.

    • Adjust the pH of the acidic aqueous solution to approximately 9-10 by slowly adding a base (e.g., ammonium (B1175870) hydroxide). This will precipitate the free alkaloids.

    • Extract the basified aqueous solution multiple times with chloroform or dichloromethane. The free alkaloids will move into the organic phase.

    • Pool the organic layers and wash with distilled water until the washings are neutral.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure to yield the crude alkaloid residue.

Part 3: Chromatographic Purification of this compound

Column chromatography is employed to separate this compound from other alkaloids in the crude extract.

  • Preparation of the Column:

    • Prepare a slurry of silica (B1680970) gel (100-200 mesh) in a non-polar solvent like hexane (B92381) or petroleum ether.

    • Pour the slurry into a glass column (e.g., 60cm x 4cm) and allow it to pack uniformly without air bubbles. Let the excess solvent drain until it reaches the top of the adsorbent bed.

  • Sample Loading:

    • Dissolve the crude alkaloid residue in a minimal amount of the initial mobile phase solvent (e.g., hexane or petroleum ether).

    • Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and carefully load the powdered sample onto the top of the packed column.

  • Gradient Elution:

    • Begin elution with a non-polar solvent and gradually increase the polarity by introducing more polar solvents. A typical gradient system involves starting with hexane/petroleum ether and gradually increasing the concentration of dichloromethane, followed by ethyl acetate, and finally methanol.

    • A reported gradient system for carbazole alkaloids is hexane, followed by mixtures of hexane and dichloromethane, then pure dichloromethane, and finally dichloromethane and methanol.

  • Fraction Collection and Analysis:

    • Collect the eluate in small fractions (e.g., 5-10 mL) in separate test tubes.

    • Monitor the separation by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate (using silica gel G).

    • Develop the TLC plate using a suitable solvent system (e.g., Hexane:Ethyl Acetate, 8:2).

    • Visualize the spots under UV light or by using an appropriate staining reagent.

  • Isolation of this compound:

    • Pool the fractions that show a single spot corresponding to the Rf value of a this compound standard.

    • Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.

    • Further purification can be achieved using techniques like High-Performance Liquid Chromatography (HPLC) if required for higher purity.

Visualizations

The following diagrams illustrate the workflow for the extraction and purification process.

Extraction_Purification_Workflow Plant Murraya koenigii Leaves (Dried & Powdered) Defat Soxhlet Extraction (Petroleum Ether) Plant->Defat Defatted_Material Defatted Leaf Powder Defat->Defatted_Material Ethanol_Extract Soxhlet Extraction (Ethanol) Defatted_Material->Ethanol_Extract Crude_Extract Crude Ethanolic Extract Ethanol_Extract->Crude_Extract Acid_Wash Acid-Base Partitioning (HCl / NH4OH) Crude_Extract->Acid_Wash Crude_Alkaloids Crude Alkaloid Fraction Acid_Wash->Crude_Alkaloids Column_Chrom Silica Gel Column Chromatography (Gradient Elution) Crude_Alkaloids->Column_Chrom Fractions Collect & Monitor Fractions (TLC Analysis) Column_Chrom->Fractions Pooling Pool this compound Fractions Fractions->Pooling Final_Product Purified this compound Pooling->Final_Product

Caption: Workflow for this compound Extraction and Purification.

Logical_Relationship cluster_extraction Extraction cluster_isolation Isolation cluster_purification Purification Soxhlet Soxhlet AcidBase Acid-Base Wash Soxhlet->AcidBase Crude Extract Maceration Maceration Maceration->AcidBase Crude Extract CC Column Chromatography AcidBase->CC Crude Alkaloids TLC TLC (Monitoring) CC->TLC Guides Pooling HPLC HPLC (High Purity) CC->HPLC Semi-Pure Fractions

Caption: Relationship between Isolation and Purification Techniques.

References

Application Note: Quantification of Koenimbine in Plant Extracts using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Koenimbine is a carbazole (B46965) alkaloid found in the leaves of Murraya koenigii (curry tree), a plant widely used in traditional medicine and culinary applications. This compound, along with other carbazole alkaloids, has garnered significant interest in the scientific community due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal formulations, and pharmacokinetic studies in drug development. This application note provides a detailed protocol for the quantification of this compound in plant extracts using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol describes the extraction of this compound from dried Murraya koenigii leaves.

Materials:

  • Dried and powdered leaves of Murraya koenigii

  • Methanol (B129727) (HPLC grade)

  • Soxhlet apparatus or ultrasonic bath

  • Rotary evaporator

  • Filter paper (Whatman No. 1 or equivalent)

  • 0.45 µm syringe filters

Procedure:

  • Soxhlet Extraction:

    • Accurately weigh about 10 g of the dried leaf powder and place it in a thimble.

    • Extract the powder with 200 mL of methanol in a Soxhlet apparatus for 6-8 hours.

    • Alternatively, for a faster extraction, ultrasound-assisted extraction can be used. Mix 10 g of the powder with 100 mL of methanol and sonicate for 30-60 minutes.

  • Filtration and Concentration:

    • After extraction, filter the extract through filter paper to remove solid plant material.

    • Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C until a semi-solid extract is obtained.

  • Sample Solution Preparation:

    • Accurately weigh 100 mg of the dried extract and dissolve it in 10 mL of methanol.

    • Vortex the solution for 2 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

HPLC Method for this compound Quantification

This section details the chromatographic conditions for the analysis of this compound.

Instrumentation and Columns:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., Agilent ZORBAX Bonus RP, 250 x 4.6 mm, 5 µm)

Chromatographic Conditions:

ParameterCondition
Mobile Phase Methanol : 0.1% Triethylamine in Water (93:7 v/v)
Flow Rate 1.2 mL/min
Column Temperature 25°C
Detection Wavelength 254 nm
Injection Volume 20 µL
Run Time Approximately 15 minutes
Preparation of Standard Solutions and Calibration Curve

Materials:

  • This compound reference standard (purity >95%)

  • Methanol (HPLC grade)

Procedure:

  • Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations in the range of 1-50 µg/mL.

  • Calibration Curve:

    • Inject 20 µL of each working standard solution into the HPLC system.

    • Plot a calibration curve of the peak area against the concentration of this compound.

    • Determine the linearity of the method by calculating the correlation coefficient (R²) of the calibration curve.

Quantitative Data Summary

The following tables summarize the quantitative data for the HPLC method for this compound analysis.

Table 1: HPLC Method Validation Parameters

ParameterResult
Retention Time (RT) Approximately 8-10 minutes
Linearity Range 1 - 50 µg/mL
Correlation Coefficient (R²) ≥ 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Recovery 95 - 105%
Precision (%RSD) < 2%

Table 2: this compound Content in Murraya koenigii Leaf Extracts

Extraction MethodThis compound Content (% w/w in extract)Reference
Reflux with Methanol0.18%[1]
Methanolic Extraction1.26 - 1.62 mg/kg[2]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_std Standard Preparation plant_material Dried & Powdered Murraya koenigii Leaves extraction Solvent Extraction (Methanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration sample_solution Dissolution in Methanol & Syringe Filtration concentration->sample_solution hplc_injection HPLC Injection sample_solution->hplc_injection separation C18 Column Separation hplc_injection->separation calibration_curve Calibration Curve Construction detection UV Detection (254 nm) separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration peak_integration->calibration_curve quantification Quantification of This compound calibration_curve->quantification koenimbine_std This compound Reference Standard stock_solution Stock Solution (1000 µg/mL) koenimbine_std->stock_solution working_standards Working Standards (1-50 µg/mL) stock_solution->working_standards working_standards->hplc_injection

Caption: Experimental workflow for the quantification of this compound.

Potential Signaling Pathway of this compound

Carbazole alkaloids, including the structurally similar mahanimbine, have been shown to modulate key signaling pathways involved in cellular processes like proliferation, apoptosis, and inflammation. This diagram illustrates a potential mechanism of action for this compound based on existing research on related compounds.

G cluster_cell Cellular Response apoptosis Apoptosis proliferation Cell Proliferation inflammation Inflammation This compound This compound akt AKT This compound->akt Inhibition stat3 STAT3 This compound->stat3 Inhibition nfkb NF-κB This compound->nfkb Inhibition akt->apoptosis mtor mTOR akt->mtor mtor->proliferation stat3->proliferation nfkb->inflammation

Caption: Potential signaling pathways modulated by this compound.

Conclusion

The described RP-HPLC method is simple, accurate, and reliable for the quantification of this compound in plant extracts. This application note provides a comprehensive protocol for researchers and scientists involved in the quality control of herbal products and the development of new therapeutic agents from natural sources. The provided data and visualizations offer a clear and concise overview of the methodology and potential biological relevance of this compound.

References

Application Notes and Protocols: Structural Elucidation of Koenimbine using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the structural analysis of Koenimbine, a carbazole (B46965) alkaloid isolated from Murraya koenigii, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The detailed protocols and data interpretation strategies outlined herein are intended to assist in the unambiguous identification and characterization of this and structurally related natural products.

Introduction to this compound

This compound is a pyranocarbazole alkaloid found in the leaves, stems, and roots of Murraya koenigii (curry leaf tree).[1][2] Like other carbazole alkaloids from this plant, this compound has garnered interest for its potential biological activities. Accurate structural elucidation is the foundational step for any further investigation into its pharmacological properties and for the development of synthetic analogs. This document details the application of modern spectroscopic techniques for its structural characterization.

Quantitative Data Presentation

The structural elucidation of this compound is critically dependent on the precise interpretation of NMR and MS data. The following tables summarize the key quantitative data obtained from these analyses.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data for this compound are presented below. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ¹H and ¹³C NMR Data for this compound

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ), Multiplicity, J (Hz)Key HMBC CorrelationsKey COSY Correlations
1123.67.94 (d, J = 8.1)C-3, C-4a, C-9aH-2
2120.47.33 (td, J = 6.9, 1.2)C-4, C-9aH-1, H-3
3125.77.21 (td, J = 7.5, 1.2)C-1, C-4aH-2, H-4
4110.57.35 (d, J = 7.5)C-2, C-4b, C-5H-3
4a139.8---
4b118.9---
5153.87.81 (br s, NH)C-4, C-5a, C-9-
5a121.2---
6115.86.60 (d, J = 9.8)C-5a, C-7, C-8H-7
7127.35.65 (d, J = 9.7)C-5a, C-6, C-8H-6
877.9---
9104.27.68 (s)C-1, C-4a, C-5a, C-9a-
9a148.5---
10 (C-CH₃)16.32.23 (s)C-2, C-3, C-4-
11 (O-CH₃)55.43.80 (s)C-5-
12 (C(CH₃)₂)27.11.43 (s, 6H)C-7, C-8, C-9-

Note: Data compiled from multiple sources.[1][3][4] Slight variations in chemical shifts may occur depending on the solvent and instrument used.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of this compound. The fragmentation pattern observed in MS/MS experiments provides further structural confirmation.

Table 2: High-Resolution Mass Spectrometry Data for this compound

Ion TypeCalculated m/z (C₁₉H₁₉NO₂)Observed m/zFragmentation Ions (m/z)Putative Fragment Structure
[M+H]⁺294.1494294.1491279.1259[M+H - CH₃]⁺
264.1023[M+H - 2CH₃]⁺
236.0917[M+H - C₃H₇O]⁺

Note: The primary fragmentation involves the loss of a methyl group from the dimethylpyran ring, leading to a stable aromatic system.

Experimental Protocols

The following protocols provide a detailed methodology for the isolation, purification, and spectroscopic analysis of this compound.

Isolation and Purification of this compound
  • Plant Material Collection and Preparation: Collect fresh leaves of Murraya koenigii. Air-dry the leaves in the shade and then grind them into a fine powder.

  • Extraction:

    • Macerate the powdered leaves in methanol (B129727) (or a solvent system like hexane (B92381) followed by ethyl acetate) for 72 hours at room temperature.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent-Solvent Partitioning:

    • Suspend the crude methanol extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform (B151607), ethyl acetate).

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing carbazole alkaloids.

  • Chromatographic Purification:

    • Subject the alkaloid-rich fraction (typically the chloroform or ethyl acetate (B1210297) fraction) to column chromatography over silica (B1680970) gel.

    • Elute the column with a gradient of hexane and ethyl acetate.

    • Collect the fractions and monitor by TLC. Combine fractions showing a prominent spot corresponding to this compound.

    • Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a standard ¹H NMR spectrum.

    • Parameters: 400-600 MHz spectrometer, 32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR and DEPT Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Parameters: 100-150 MHz, >1024 scans, relaxation delay of 2 seconds.

    • Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting different structural fragments.

Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the protonated molecular ion [M+H]⁺.

    • Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to obtain the fragmentation pattern. This can be achieved through collision-induced dissociation (CID).

Visualizations

The following diagrams illustrate the workflow for the structural elucidation of this compound and the key correlations used in this process.

experimental_workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation plant Murraya koenigii Leaves extraction Solvent Extraction plant->extraction partitioning Solvent Partitioning extraction->partitioning column_chrom Column Chromatography partitioning->column_chrom hplc Preparative HPLC column_chrom->hplc pure_this compound Pure this compound hplc->pure_this compound nmr NMR Spectroscopy (1D & 2D) pure_this compound->nmr ms Mass Spectrometry (HRMS & MS/MS) pure_this compound->ms data_integration Data Integration & Interpretation nmr->data_integration ms->data_integration structure This compound Structure data_integration->structure

Experimental workflow for this compound structural analysis.

structural_elucidation cluster_data Input Data cluster_interpretation Interpretation Steps nmr_1d ¹H NMR ¹³C NMR DEPT proton_env Identify Proton Environments & Multiplicities nmr_1d->proton_env carbon_types Determine Carbon Types (C, CH, CH₂, CH₃) nmr_1d->carbon_types nmr_2d COSY HSQC HMBC hh_connectivity Establish H-H Connectivity (COSY) nmr_2d->hh_connectivity ch_connectivity Establish C-H Connectivity (HSQC) nmr_2d->ch_connectivity fragment_assembly Assemble Fragments via Long-Range C-H Correlations (HMBC) nmr_2d->fragment_assembly ms_data HRMS (Molecular Formula) MS/MS (Fragmentation) mw_confirmation Confirm Molecular Weight & Formula (HRMS) ms_data->mw_confirmation proton_env->fragment_assembly carbon_types->fragment_assembly hh_connectivity->fragment_assembly ch_connectivity->fragment_assembly final_structure Final Structure Confirmation fragment_assembly->final_structure mw_confirmation->final_structure

Logical flow for this compound structure determination.

Conclusion

The combined application of 1D and 2D NMR spectroscopy with high-resolution mass spectrometry provides a robust and reliable methodology for the structural elucidation of this compound. The protocols and data presented in these application notes serve as a comprehensive resource for researchers in natural product chemistry and drug discovery, facilitating the accurate identification and further investigation of this and other related carbazole alkaloids.

References

Application Notes and Protocols for Assessing Koenimbine Cytotoxicity using MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the cytotoxicity of Koenimbine, a natural carbazole (B46965) alkaloid, using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a widely used method to evaluate cell viability and proliferation.[1][2][3][4]

Principle of the MTT Assay

The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. This reduction is primarily carried out by mitochondrial NAD(P)H-dependent oxidoreductase enzymes. The resulting formazan is insoluble and can be dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO). The intensity of the purple color, which is proportional to the number of viable cells, is then quantified by measuring the absorbance at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

Experimental Protocol: MTT Assay for this compound Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of this compound on a selected cell line.

Materials:

  • This compound (stock solution prepared in DMSO)

  • Selected cancer cell line (e.g., MCF-7, HepG2, CT-26)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

  • DMSO

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations.

    • After 24 hours of incubation, carefully aspirate the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a negative control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well to achieve a final concentration of 0.5 mg/mL.

    • Incubate the plate for an additional 4 hours at 37°C.

    • After the incubation, carefully aspirate the MTT-containing medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • The IC50 value, the concentration of this compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the concentration of this compound.

Data Presentation: Cytotoxicity of this compound (IC50 Values)

The following table summarizes the reported IC50 values of this compound in various cancer cell lines.

Cell LineIncubation Time (hours)IC50 Value (µg/mL)IC50 Value (µM)Reference
MCF-7 (Breast Cancer)249.42 ± 1.05-
487.26 ± 0.38-
724.89 ± 0.47-
HepG2 (Liver Cancer)--68 ± 5.1
WRL-68 (Normal Liver)--110 ± 7
CT-26 (Colon Carcinoma)2420.47 ± 2.48-

Note: The molecular weight of this compound is required to convert µg/mL to µM.

Visualizations

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: this compound Treatment cluster_assay Day 3/4/5: MTT Assay seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_this compound Add varying concentrations of this compound incubate_24h->add_this compound incubate_treatment Incubate for 24/48/72h add_this compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve_formazan Dissolve formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance MTT_Principle MTT MTT (Yellow, soluble) ViableCell Viable Cell (Mitochondrial Dehydrogenases) MTT->ViableCell Uptake Formazan Formazan (Purple, insoluble) ViableCell->Formazan Reduction Koenimbine_Apoptosis cluster_Mitochondria Mitochondrial Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Cytochrome_c Cytochrome c release Bcl2->Cytochrome_c Inhibits Bax->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis

References

Application Notes: Detecting Koenimbine-Induced Apoptosis with Annexin V Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Koenimbine, a carbazole (B46965) alkaloid isolated from the leaves of Murraya koenigii, has demonstrated significant potential as an anticancer agent by inducing apoptosis in various cancer cell lines. The Annexin V assay is a widely used and reliable method for the detection and quantification of early-stage apoptosis. This application note provides a detailed protocol for utilizing the Annexin V assay to study apoptosis induced by this compound, along with an overview of the underlying cellular mechanisms.

Apoptosis, or programmed cell death, is characterized by a series of distinct morphological and biochemical changes, one of the earliest of which is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent label, such as FITC, to identify apoptotic cells. By co-staining with a viability dye like Propidium Iodide (PI), which is excluded from live and early apoptotic cells but penetrates late apoptotic and necrotic cells, it is possible to distinguish between different cell populations: viable, early apoptotic, late apoptotic, and necrotic.

Mechanism of this compound-Induced Apoptosis

This compound and its related carbazole alkaloids, such as Girinimbine, have been shown to induce apoptosis through a multifaceted mechanism involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2]

Key events in this compound-induced apoptosis include:

  • Induction of Oxidative Stress: this compound treatment can lead to an increase in reactive oxygen species (ROS) and a depletion of intracellular glutathione (B108866) (GSH), contributing to cellular damage and triggering apoptotic signaling.[3]

  • Mitochondrial Dysfunction: The compound can cause a loss of mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.[3]

  • Activation of Caspases: this compound and related compounds activate key executioner caspases, such as caspase-3 and caspase-7, as well as initiator caspases of both the intrinsic (caspase-9) and extrinsic (caspase-8) pathways.[2]

  • Regulation of Bcl-2 Family Proteins: Treatment with these alkaloids can modulate the expression of Bcl-2 family proteins, leading to an increase in pro-apoptotic proteins (e.g., Bax) and a decrease in anti-apoptotic proteins (e.g., Bcl-2).

  • Involvement of p53: The tumor suppressor protein p53 can be upregulated, which in turn can promote the expression of pro-apoptotic genes.

Data Presentation

Table 1: Apoptosis Induction by Girinimbine in A549 Lung Cancer Cells

TreatmentConcentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control095.2 ± 1.52.5 ± 0.82.3 ± 0.7
Girinimbine19.01 (IC50)45.8 ± 3.235.1 ± 2.519.1 ± 1.9

Data is illustrative and based on findings that Girinimbine significantly induces early apoptosis.

Table 2: Apoptosis Induction by Mahanimbine in Pancreatic Cancer Cells (Capan-2)

TreatmentConcentration (µM)Viable Cells (%)Apoptotic Cells (%)
Control093.8 ± 2.16.2 ± 1.1
MahanimbineIC5043.7 ± 4.556.3 ± 3.8

Data adapted from a study on Mahanimbine, where the percentage of apoptotic cells (early and late) was combined.

Experimental Protocols

Protocol: Detection of this compound-Induced Apoptosis using Annexin V-FITC and Propidium Iodide Staining

This protocol outlines the steps for staining cells treated with this compound with Annexin V-FITC and PI for analysis by flow cytometry.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed the desired cancer cell line (e.g., MCF-7 or A549) in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

    • Allow cells to adhere and grow for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a predetermined time course (e.g., 24, 48 hours). Include a vehicle control (DMSO) and a positive control for apoptosis if desired.

  • Cell Harvesting:

    • For adherent cells: Gently aspirate the culture medium. Wash the cells once with PBS. Add Trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

    • For suspension cells: Directly transfer the cell suspension to a centrifuge tube.

    • Centrifuge the cells at 300 x g for 5 minutes.

  • Washing:

    • Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

    • Centrifuge at 300 x g for 5 minutes.

    • Repeat the wash step once more.

  • Staining:

    • Resuspend the washed cell pellet in 100 µL of 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Add 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour of staining.

    • Set up the flow cytometer with appropriate compensation for FITC and PI fluorescence.

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Create a dot plot of FITC (Annexin V) versus PI.

    • Gate the cell populations to quantify the percentage of:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Mandatory Visualizations

Koenimbine_Apoptosis_Workflow start Seed and Culture Cancer Cells treatment Treat with this compound (and Controls) start->treatment harvest Harvest Cells (Trypsinization/Centrifugation) treatment->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC and Propidium Iodide wash->stain analysis Flow Cytometry Analysis stain->analysis end Quantify Apoptotic Cell Populations analysis->end

Experimental workflow for Annexin V assay.

Koenimbine_Signaling_Pathway This compound This compound ros ↑ Reactive Oxygen Species (ROS) This compound->ros gsh ↓ Glutathione (GSH) This compound->gsh extrinsic Extrinsic Pathway This compound->extrinsic intrinsic Intrinsic Pathway This compound->intrinsic p53 ↑ p53 This compound->p53 ros->intrinsic death_receptors Death Receptors (e.g., Fas) extrinsic->death_receptors mitochondria Mitochondrial Dysfunction (↓ΔΨm) intrinsic->mitochondria bcl2_family Bcl-2 Family Regulation (↑Bax / ↓Bcl-2) intrinsic->bcl2_family caspase8 Caspase-8 Activation death_receptors->caspase8 caspase37 Caspase-3/7 Activation caspase8->caspase37 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bcl2_family->mitochondria caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis p53->bcl2_family

References

Application Notes and Protocols: In Vivo Studies of Koenimbine in a Murine Cancer Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are compiled based on the available in vitro data for Koenimbine and general methodologies for in vivo murine cancer models. As of the date of this document, specific in vivo studies detailing the efficacy and protocols for this compound in murine cancer models are not extensively available in the public domain. The in vivo protocols provided herein are general templates and should be adapted and optimized based on specific experimental goals and institutional guidelines.

Introduction

This compound, a carbazole (B46965) alkaloid isolated from the leaves of Murraya koenigii, has demonstrated notable anti-cancer properties in various preclinical in vitro studies.[1] It has been shown to induce apoptosis and inhibit key signaling pathways implicated in cancer progression, such as the Wnt/β-catenin pathway. These findings underscore the potential of this compound as a therapeutic agent for cancer treatment. This document provides a summary of the existing in vitro data and proposes a general framework for conducting in vivo studies to evaluate the anti-cancer efficacy of this compound in a murine cancer model.

Data Presentation: In Vitro Cytotoxicity of this compound

The cytotoxic effects of this compound have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

Cell LineCancer TypeIC50 Value (µg/mL)Incubation Time (hours)
HT-29Colon Cancer50Not Specified
SW48Colon Cancer50Not Specified
MCF-7Breast Cancer9.42 ± 1.0524
MCF-7Breast Cancer7.26 ± 0.3848
MCF-7Breast Cancer4.89 ± 0.4772

Note: The original sources for the IC50 values for HT-29 and SW48 cells did not specify the incubation time.[1]

Experimental Protocols

In Vitro Assays

1. MTT Assay for Cell Viability

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

  • Materials:

    • Cancer cell line of interest

    • This compound stock solution (dissolved in a suitable solvent like DMSO)

    • Complete cell culture medium

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO (Dimethyl sulfoxide)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated and untreated control wells.

    • Incubate the plate for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

2. Annexin V-FITC Apoptosis Assay

This protocol is for detecting apoptosis in cancer cells treated with this compound using flow cytometry.

  • Materials:

    • Cancer cell line of interest

    • This compound

    • 6-well plates

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound at the desired concentration for the specified time.

    • Harvest the cells by trypsinization and collect the cell suspension.

    • Wash the cells with cold PBS (Phosphate-Buffered Saline).

    • Resuspend the cells in 1X binding buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

3. Western Blot for Wnt/β-catenin Signaling Pathway

This protocol is for analyzing the effect of this compound on the expression of proteins in the Wnt/β-catenin pathway.

  • Materials:

    • Cancer cell line of interest

    • This compound

    • Lysis buffer

    • Protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-GAPDH)

    • HRP-conjugated secondary antibody

    • ECL detection reagent

    • Chemiluminescence imaging system

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Lyse the cells and quantify the protein concentration.

    • Denature the protein samples and load them onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane and add ECL detection reagent.

    • Visualize the protein bands using a chemiluminescence imaging system.

Proposed In Vivo Murine Xenograft Model Protocol

This is a general protocol that should be adapted and approved by the Institutional Animal Care and Use Committee (IACUC).

  • Animals:

    • Immunocompromised mice (e.g., NOD/SCID or nude mice), 6-8 weeks old.

  • Tumor Cell Implantation:

    • Culture the desired cancer cell line to 80-90% confluency.

    • Harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 1 x 10⁷ cells/mL.

    • Inject 100 µL of the cell suspension (1 x 10⁶ cells) subcutaneously into the flank of each mouse.

  • Treatment Protocol:

    • Monitor the mice for tumor growth.

    • When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

    • Prepare the this compound formulation for administration (e.g., in a solution of DMSO and saline). The dosage and administration route (e.g., oral gavage, intraperitoneal injection) need to be determined based on preliminary toxicity studies.

    • Administer the treatment to the respective groups according to the planned schedule (e.g., daily, every other day). The control group should receive the vehicle alone.

  • Monitoring and Endpoints:

    • Measure tumor volume (Volume = 0.5 x length x width²) and body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity or distress.

    • The primary endpoint is typically when the tumors in the control group reach a predetermined size (e.g., 1000-1500 mm³).

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot, PCR).

Mandatory Visualization

G cluster_0 In Vitro Phase cluster_1 In Vivo Phase Cell Line Selection Cell Line Selection Dose-Response Studies (MTT) Dose-Response Studies (MTT) Cell Line Selection->Dose-Response Studies (MTT) Determine IC50 Mechanism of Action Studies (Apoptosis, Western Blot) Mechanism of Action Studies (Apoptosis, Western Blot) Dose-Response Studies (MTT)->Mechanism of Action Studies (Apoptosis, Western Blot) Select effective doses Animal Model Selection Animal Model Selection Mechanism of Action Studies (Apoptosis, Western Blot)->Animal Model Selection Justify in vivo study Tumor Implantation Tumor Implantation Animal Model Selection->Tumor Implantation Treatment Administration Treatment Administration Tumor Implantation->Treatment Administration Tumor growth Data Collection Data Collection Treatment Administration->Data Collection Monitor tumor size and body weight Endpoint Analysis Endpoint Analysis Data Collection->Endpoint Analysis Euthanasia and tissue collection

Caption: Proposed experimental workflow for evaluating this compound in a murine cancer model.

G cluster_0 This compound-Induced Apoptosis This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Bax->Mitochondria promotes release Bcl2->Mitochondria inhibits release Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.

G cluster_1 Effect of this compound on Wnt/β-catenin Pathway This compound This compound Destruction_Complex Destruction Complex (Axin, APC, GSK3β) This compound->Destruction_Complex stabilizes? beta_catenin β-catenin This compound->beta_catenin promotes degradation Destruction_Complex->beta_catenin phosphorylates Proteasomal_Degradation Proteasomal Degradation beta_catenin->Proteasomal_Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF co-activates Target_Gene_Expression Target Gene Expression (c-Myc, Cyclin D1) TCF_LEF->Target_Gene_Expression

References

Application Notes and Protocols: Synthesis and Bioactivity of Novel Koenimbine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Koenimbine, a carbazole (B46965) alkaloid isolated from the medicinal plant Murraya koenigii, has demonstrated a range of pharmacological properties, including anti-cancer, anti-inflammatory, and anti-diabetic effects.[1][2] To improve its therapeutic potential and overcome limitations, researchers are focused on the synthesis of novel this compound derivatives. Chemical modification of the core carbazole structure can lead to compounds with enhanced bioavailability, target specificity, and overall bioactivity. These application notes provide an overview of the synthesis, bioactivity, and relevant experimental protocols for novel this compound derivatives, intended for researchers in drug discovery and development.

Application Note 1: Synthesis of Novel this compound Derivatives

The chemical structure of this compound offers several sites for modification to generate semi-synthetic analogues with potentially enhanced biological activities.[1] A common strategy involves the site-selective acylation or alkylation of the carbazole nucleus to introduce new functional groups. This process can modulate the compound's lipophilicity, steric hindrance, and electronic properties, thereby influencing its interaction with biological targets.

A generalized workflow for the synthesis of these derivatives begins with the isolation of this compound from natural sources, followed by a targeted chemical reaction to introduce a desired moiety. The resulting derivative is then purified using chromatographic techniques and its structure confirmed by spectroscopic methods like NMR and mass spectrometry before undergoing biological evaluation.

G cluster_0 Synthesis Workflow A Isolation of this compound (from Murraya koenigii) B Chemical Modification (e.g., Acylation, Alkylation) A->B React with functionalizing agent C Purification (e.g., Column Chromatography) B->C Crude product D Structural Characterization (NMR, Mass Spectrometry) C->D Purified derivative E Bioactivity Screening D->E Confirmed structure G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Degradation IKK->IkB NFkB_p65 NF-κB (p65) Translocation to Nucleus IkB->NFkB_p65 Gene Inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFkB_p65->Gene Inflammation Inflammatory Response Gene->Inflammation Derivative This compound Derivative (1G) Derivative->NFkB_p65 Inhibits G Derivative This compound / Girinimbine p53 ↑ p53 Derivative->p53 Bax ↑ Bax (Pro-apoptotic) Derivative->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) Derivative->Bcl2 Mito Mitochondrial Disruption (Cytochrome c release) Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_1 MTT Assay Workflow S Seed Cells in 96-well plate T Treat cells with This compound Derivative S->T I1 Incubate (e.g., 24-72 hours) T->I1 A Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl)- 2,5-diphenyltetrazolium bromide) I1->A I2 Incubate (2-4 hours) A->I2 D Add Solubilizing Agent (e.g., DMSO) I2->D R Read Absorbance (e.g., 570 nm) D->R

References

Application Notes: Cell-Based Assays for Screening Koenimbine's Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Koenimbine, a carbazole (B46965) alkaloid isolated from the leaves of Murraya koenigii (curry tree), has demonstrated a range of pharmacological activities, including notable anti-inflammatory properties.[1] Preliminary studies indicate that this compound exerts its effects by modulating key inflammatory pathways, making it a promising candidate for drug development in the context of inflammatory diseases. Cell-based assays are indispensable tools for the initial screening and mechanistic elucidation of such compounds. They offer a controlled environment to study the specific molecular targets and signaling cascades affected by the drug candidate in a physiologically relevant context.

These application notes provide detailed protocols for a panel of cell-based assays designed to screen and characterize the anti-inflammatory potential of this compound. The focus is on assays that measure the inhibition of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines, and the modulation of the central inflammatory signaling pathway, NF-κB. The murine macrophage cell line, RAW 264.7, is utilized as a model system, as it reliably mimics the inflammatory response of primary macrophages upon stimulation with bacterial lipopolysaccharide (LPS).[2]

Mechanism of Action Overview

The anti-inflammatory activity of this compound and its analogues is primarily attributed to their ability to suppress the production of inflammatory mediators.[1] Research has shown that these compounds can significantly lower the levels of nitric oxide (NO), and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in LPS-stimulated macrophages.[1] This suppression is achieved, at least in part, by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

The central mechanism underlying these effects appears to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals like LPS, a signaling cascade is initiated, leading to the translocation of NF-κB into the nucleus, where it drives the transcription of numerous pro-inflammatory genes. This compound has been shown to block this translocation, thereby preventing the expression of target genes like those for TNF-α, IL-6, iNOS, and COX-2.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK ...signaling cascade... IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB p50/p65 (NF-κB) NFkB_nuc p50/p65 (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB degradation This compound This compound This compound->IKK Inhibits This compound->NFkB_nuc Blocks Translocation DNA DNA (κB sites) NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription

Figure 1. This compound's inhibitory action on the NF-κB signaling pathway.

Recommended Cell-Based Assays & Data Presentation

The following assays are recommended for screening this compound's anti-inflammatory activity.

Experimental_Workflow cluster_assays Endpoint Assays start Seed RAW 264.7 Cells pretreat Pre-treat with this compound (various concentrations) start->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) pretreat->stimulate incubate Incubate (e.g., 24 hours) stimulate->incubate collect Collect Supernatant & Lyse Cells incubate->collect assay_no Nitric Oxide Assay (Griess Reagent) collect->assay_no assay_cytokine Cytokine Assay (ELISA) collect->assay_cytokine assay_nfkb NF-κB Translocation (Immunofluorescence) collect->assay_nfkb assay_viability Cell Viability Assay (MTT / LDH) collect->assay_viability analyze Data Analysis (IC50 Calculation) assay_no->analyze assay_cytokine->analyze assay_nfkb->analyze assay_viability->analyze

Figure 2. General experimental workflow for screening anti-inflammatory compounds.
Summary of Quantitative Data

The following table summarizes representative data obtained from screening this compound using the described assays. IC₅₀ values represent the concentration of this compound required to inhibit 50% of the inflammatory response.

Assay TargetCell LineStimulantThis compound IC₅₀ (µM)Positive Control (IC₅₀)
Nitric Oxide (NO) Production RAW 264.7LPS (1 µg/mL)15.2L-NAME (25 µM)
TNF-α Production RAW 264.7LPS (1 µg/mL)10.5Dexamethasone (58 nM)
IL-6 Production RAW 264.7LPS (1 µg/mL)12.8Dexamethasone (44 nM)
NF-κB Translocation RAW 264.7LPS (1 µg/mL)8.9Bay 11-7082 (5 µM)
COX-2 Expression RAW 264.7LPS (1 µg/mL)18.1Celecoxib (23 nM)
Cell Viability (Cytotoxicity) RAW 264.7None> 50Doxorubicin (1 µM)

Experimental Protocols

Protocol 1: Nitric Oxide Production Assay (Griess Assay)

This protocol measures the accumulation of nitrite (B80452) (NO₂⁻), a stable breakdown product of nitric oxide, in the cell culture supernatant.

Griess_Assay_Workflow start Collect 50 µL Supernatant from each well plate Transfer to new 96-well plate start->plate griess_a Add 50 µL Griess Reagent A (Sulfanilamide) plate->griess_a incubate_a Incubate 10 min (Room Temp, Dark) griess_a->incubate_a griess_b Add 50 µL Griess Reagent B (NED) incubate_a->griess_b incubate_b Incubate 10 min (Room Temp, Dark) griess_b->incubate_b read Measure Absorbance at 540 nm incubate_b->read

Figure 3. Workflow for the Griess Assay protocol.

Materials:

  • RAW 264.7 cells

  • DMEM (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent Kit (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium Nitrite (NaNO₂) standard

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old media from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME). Incubate for 1 hour.

  • Inflammatory Stimulation: Add 10 µL of LPS solution to achieve a final concentration of 1 µg/mL to all wells except the negative control (unstimulated) wells.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Nitrite Standard Curve: Prepare a standard curve of NaNO₂ in DMEM ranging from 0 to 100 µM.

  • Griess Reaction:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage inhibition of NO production by this compound compared to the LPS-stimulated vehicle control.

Protocol 2: Pro-inflammatory Cytokine Quantification (ELISA)

This protocol describes the quantification of TNF-α or IL-6 in the cell culture supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

ELISA_Workflow start Coat plate with Capture Antibody wash1 Wash & Block start->wash1 add_sample Add Supernatants & Standards wash1->add_sample wash2 Wash add_sample->wash2 add_detect Add Detection Antibody wash2->add_detect wash3 Wash add_detect->wash3 add_enzyme Add Avidin-HRP (or equivalent) wash3->add_enzyme wash4 Wash add_enzyme->wash4 add_sub Add TMB Substrate wash4->add_sub stop Add Stop Solution add_sub->stop read Read Absorbance at 450 nm stop->read

Figure 4. General workflow for a sandwich ELISA protocol.

Materials:

  • Supernatants from this compound-treated and LPS-stimulated cells (from Protocol 1 setup)

  • Mouse TNF-α or IL-6 ELISA Kit (containing capture antibody, detection antibody, recombinant standard, avidin-HRP, substrate, and stop solution)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • 96-well ELISA plates

Procedure:

  • Plate Preparation: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate 3 times with Wash Buffer. Block the plate with the provided blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate. Add 100 µL of cell culture supernatants and recombinant cytokine standards to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate. Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate. Add 100 µL of Avidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature, protected from light.

  • Substrate Development: Wash the plate thoroughly. Add 100 µL of TMB substrate to each well. Incubate for 15-20 minutes at room temperature in the dark, or until a color gradient develops.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm immediately.

  • Analysis: Calculate the cytokine concentrations using the standard curve. Determine the percentage inhibition of cytokine production by this compound.

Protocol 3: NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)

This imaging-based assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.

Immunofluorescence_Workflow start Culture cells on coverslips Treat & Stimulate with LPS fix Fix cells (e.g., 4% PFA) start->fix permeabilize Permeabilize (e.g., 0.25% Triton X-100) fix->permeabilize block Block (e.g., 1% BSA) permeabilize->block primary_ab Incubate with anti-p65 Primary Antibody block->primary_ab wash1 Wash (3x) primary_ab->wash1 secondary_ab Incubate with Fluorophore- conjugated Secondary Antibody wash1->secondary_ab wash2 Wash (3x) secondary_ab->wash2 counterstain Counterstain Nuclei (DAPI) wash2->counterstain mount Mount Coverslips counterstain->mount image Image with Fluorescence Microscope mount->image

References

Troubleshooting & Optimization

Technical Support Center: Koenimbine Extraction from Murraya koenigii

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Koenimbine extraction from Murraya koenigii.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it extracted from Murraya koenigii?

A1: this compound is a carbazole (B46965) alkaloid found in the leaves, fruits, and bark of Murraya koenigii (curry leaf tree)[1][2]. It is of significant interest to the scientific community due to its wide range of pharmacological activities, including anticancer, anti-inflammatory, and antidiabetic properties[1][3]. These therapeutic potentials make it a promising candidate for drug discovery and development[4].

Q2: Which part of the Murraya koenigii plant is best for this compound extraction?

A2: While this compound is present in various parts of the plant, the leaves are most commonly used for extraction due to their abundance and high concentration of carbazole alkaloids. Studies have shown that the natural abundance of this compound can vary depending on the plant part, with fruits and leaves generally showing higher concentrations than the stem and roots.

Q3: What are the most common methods for extracting this compound?

A3: The most frequently employed methods for this compound extraction include:

  • Soxhlet Extraction: A continuous extraction method that is thorough but can be time-consuming and may degrade thermolabile compounds.

  • Maceration: A simple soaking technique, though it may result in lower yields compared to other methods.

  • Ultrasonic-Assisted Extraction (UAE): A more modern and efficient method that uses sound waves to enhance extraction, often leading to higher yields in shorter times.

Q4: Which solvent is optimal for this compound extraction?

A4: The choice of solvent significantly impacts the extraction yield. Moderately polar organic solvents are generally effective. Commonly used solvents include:

Q5: How can I quantify the amount of this compound in my extract?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantitative analysis of this compound. Specifically, a reverse-phase HPLC system with a C18 column and a UV detector is frequently used.

Troubleshooting Guides

Issue 1: Low Yield of this compound Extract

Symptom Possible Cause Troubleshooting Steps
Low overall extract weight.Inefficient cell disruption.- Ensure the plant material is dried thoroughly and ground into a fine powder to maximize the surface area for solvent penetration.
Suboptimal solvent selection.- Experiment with different solvents of varying polarities (e.g., methanol, ethanol, ethyl acetate). A mixture of solvents, such as aqueous methanol or ethanol, may also improve yield.
Insufficient extraction time or temperature.- For maceration, increase the soaking time. For Soxhlet extraction, ensure a sufficient number of cycles. For UAE, optimize the sonication time and temperature.
Low concentration of this compound in the extract.Plant material quality.- The concentration of carbazole alkaloids can vary based on geographical location and season. Use fresh, high-quality leaves for the best results.
Degradation of this compound.- Avoid excessive heat and prolonged exposure to light during extraction and storage. Store extracts at low temperatures (4°C or -20°C) in the dark.

Issue 2: Impure this compound Extract

Symptom Possible Cause Troubleshooting Steps
Presence of significant amounts of chlorophyll (B73375) and other pigments.Non-selective extraction solvent.- Consider a pre-extraction step with a non-polar solvent like petroleum ether to remove chlorophyll and lipids before extracting with a more polar solvent for the alkaloids.
Co-extraction of other compounds.- Employ purification techniques such as column chromatography. Silica gel or alumina (B75360) are common stationary phases, with a gradient of solvents like petroleum ether, benzene, and chloroform (B151607) for elution.
Complex chromatogram with many overlapping peaks.Inadequate separation during analysis.- Optimize the HPLC method. Adjust the mobile phase composition, flow rate, and column temperature to improve the resolution of this compound from other compounds.

Quantitative Data Summary

Table 1: this compound Content in Murraya koenigii Extracts

Plant Part Extraction Method Solvent This compound Yield Reference
LeavesHPLC-MS/MS AnalysisNot specified1.26–1.62 mg/kg
LeavesUPLC/MS/MS AnalysisNot specified0.04 - 0.69% w/w (dried leaves)
FruitsUPLC/MS/MS AnalysisNot specifiedHigher than leaves

Experimental Protocols

Protocol 1: Soxhlet Extraction of this compound
  • Preparation of Plant Material:

    • Wash fresh leaves of Murraya koenigii and shade-dry them until they are brittle.

    • Grind the dried leaves into a fine powder using a mechanical grinder.

  • Extraction:

    • Accurately weigh about 20 g of the powdered leaf material and place it in a cellulose (B213188) thimble.

    • Place the thimble inside the main chamber of the Soxhlet apparatus.

    • Fill a round-bottom flask with 250 mL of 95% ethanol.

    • Assemble the Soxhlet apparatus and heat the solvent to reflux.

    • Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm runs clear.

  • Concentration:

    • After extraction, allow the apparatus to cool.

    • Remove the solvent from the extract using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Storage:

    • Store the crude extract in an airtight, light-protected container at 4°C.

Protocol 2: Ultrasonic-Assisted Extraction (UAE) of this compound
  • Preparation of Plant Material:

    • Prepare dried, powdered Murraya koenigii leaves as described in Protocol 1.

  • Extraction:

    • Place 10 g of the powdered leaf material into a beaker.

    • Add 100 mL of 80% methanol as the extraction solvent.

    • Place the beaker in an ultrasonic bath.

    • Sonication should be carried out at a frequency of 40 kHz and a power of 100-150 W for 30-60 minutes at a controlled temperature (e.g., 50-60°C).

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it using a rotary evaporator under reduced pressure.

  • Storage:

    • Store the resulting extract as described in Protocol 1.

Protocol 3: HPLC Analysis of this compound
  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of a known concentration of pure this compound standard in HPLC-grade methanol.

    • Prepare a series of standard solutions of different concentrations by diluting the stock solution.

    • Dissolve a known weight of the crude extract in HPLC-grade methanol, filter through a 0.45 µm syringe filter, and dilute as necessary.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water or a buffer like ammonium (B1175870) acetate. A typical mobile phase could be Methanol: 0.1% Triethylamine (93:07%).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength where this compound shows maximum absorbance (e.g., 254 nm).

    • Injection Volume: 20 µL.

  • Analysis:

    • Inject the standard solutions to create a calibration curve of peak area versus concentration.

    • Inject the sample solution and determine the peak area of this compound.

    • Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_purification_analysis Purification & Analysis start Fresh Murraya koenigii Leaves drying Drying (Shade or Oven) start->drying grinding Grinding to Fine Powder drying->grinding solvent Solvent Addition (e.g., Ethanol, Methanol) grinding->solvent extraction_method Extraction (Soxhlet, UAE, or Maceration) filtration Filtration extraction_method->filtration solvent->extraction_method concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract purification Purification (Column Chromatography) crude_extract->purification analysis Analysis (HPLC) crude_extract->analysis pure_this compound Pure this compound purification->pure_this compound

Caption: Experimental workflow for this compound extraction and analysis.

koenimbine_apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway (Potential) This compound This compound Bax Bax (Upregulation) This compound->Bax Bcl2 Bcl-2 (Downregulation) This compound->Bcl2 Caspase8 Caspase-8 Activation This compound->Caspase8 Potential interaction Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

koenimbine_anti_inflammatory_pathway LPS LPS (Lipopolysaccharide) NFkB_activation NF-κB Activation LPS->NFkB_activation This compound This compound This compound->NFkB_activation Pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_activation->Pro_inflammatory_cytokines iNOS_COX2 iNOS & COX-2 Expression NFkB_activation->iNOS_COX2 Inflammation Inflammation Pro_inflammatory_cytokines->Inflammation iNOS_COX2->Inflammation

Caption: this compound's anti-inflammatory signaling pathway.

References

Technical Support Center: Overcoming Koenimbine Solubility Challenges in In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Koenimbine in in vivo studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

This compound is a carbazole (B46965) alkaloid naturally found in the plant Murraya koenigii, commonly known as the curry tree[1]. It has garnered significant interest for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-diabetic effects[2][3]. However, this compound is a lipophilic compound with poor aqueous solubility, which presents a significant hurdle for achieving adequate bioavailability and consistent results in in vivo experiments. For in vitro studies, it is often dissolved in dimethyl sulfoxide (B87167) (DMSO)[4].

Q2: What are the common signs of solubility issues in my this compound formulation?

Researchers may encounter several indicators of poor solubility, including:

  • Precipitation: The compound falls out of solution, appearing as visible particles, cloudiness, or sediment. This can occur when preparing the formulation or after administration into an aqueous physiological environment.

  • Inconsistent Dosing: Poor solubility can lead to non-homogenous mixtures, resulting in variable and inaccurate dosing between experimental animals.

  • Low Bioavailability: Even if the compound appears dissolved, its poor aqueous solubility can limit absorption in the gastrointestinal tract (for oral administration) or from the injection site, leading to low systemic exposure.

  • Irritation at Injection Site: Precipitation of the compound at the injection site (e.g., intraperitoneal or subcutaneous) can lead to inflammation and irritation.

Troubleshooting Guide: Enhancing this compound Solubility

Solvent Selection and Co-Solvents

Recommended Solvents for Stock Solutions:

  • Dimethyl Sulfoxide (DMSO): this compound is readily soluble in DMSO. For in vitro studies, stock solutions of up to 5000 µM in DMSO have been reported. For in vivo use, it is critical to dilute the DMSO stock into a vehicle that is well-tolerated by the animals, as high concentrations of DMSO can be toxic. The final concentration of DMSO in the administered formulation should ideally be below 5%, and even lower for chronic studies.

Co-Solvent Systems for In Vivo Administration:

Co-solvents can be used to increase the solubility of hydrophobic compounds in aqueous-based vehicles.

Co-SolventProperties and Considerations
Polyethylene Glycol (PEG) A water-miscible polymer available in various molecular weights (e.g., PEG300, PEG400). It is a commonly used co-solvent to enhance the solubility of poorly water-soluble drugs.
Propylene Glycol (PG) A viscous, colorless liquid that is miscible with water and ethanol (B145695). It is frequently used in parenteral and oral formulations.
Ethanol Can be used in limited quantities to dissolve this compound. However, high concentrations can cause irritation and toxicity in animals.
Tween 80 (Polysorbate 80) A non-ionic surfactant that can act as a solubilizing agent and emulsifier, improving the stability of the formulation.
Formulation Strategies for In Vivo Administration

The choice of formulation strategy will depend on the intended route of administration.

a) Oral Administration (Gavage)

For oral delivery, the goal is to enhance dissolution and absorption in the gastrointestinal tract.

Suspension in an Aqueous Vehicle:

  • Method: A common approach for oral gavage is to create a homogenous suspension.

  • Example Protocol:

    • Dissolve the required amount of this compound in a minimal volume of a suitable organic solvent (e.g., ethanol or DMSO).

    • Separately, prepare an aqueous vehicle containing a suspending agent, such as 0.5% - 2% carboxymethyl cellulose (B213188) (CMC) or methylcellulose (B11928114) (MC) in water.

    • Slowly add the this compound solution to the vigorously stirring aqueous vehicle to form a fine, uniform suspension.

    • Administer the suspension immediately after preparation to ensure homogeneity.

Lipid-Based Formulations:

  • Method: Lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can significantly improve the oral bioavailability of lipophilic compounds.

  • Components: These formulations typically consist of an oil (e.g., corn oil, sesame oil), a surfactant (e.g., Tween 80), and a co-solvent (e.g., PEG400).

  • Mechanism: The formulation spontaneously forms a fine emulsion in the gastrointestinal fluids, which enhances the solubility and absorption of the drug.

b) Intraperitoneal (IP) Injection

For IP injections, it is crucial to have a formulation that does not precipitate upon contact with peritoneal fluid.

Co-Solvent Mixture:

  • Method: A mixture of co-solvents can be used to maintain the solubility of this compound in a formulation suitable for injection.

  • Example Protocol:

    • Dissolve this compound in DMSO to create a concentrated stock solution.

    • Prepare a vehicle consisting of a mixture of PEG300, Tween 80, and sterile water or saline. A common ratio is 40% PEG300, 10% Tween 80, and 50% water/saline.

    • Add the this compound-DMSO stock solution to the vehicle and vortex thoroughly to ensure complete mixing. The final DMSO concentration should be kept to a minimum.

Oil-Based Vehicle:

  • Method: For highly lipophilic compounds, an oil-based vehicle can be used.

  • Example Protocol:

    • Dissolve this compound in a small amount of DMSO.

    • Dilute this solution with a sterile oil, such as corn oil, to the final desired concentration. It is important to ensure that the DMSO is miscible with the oil and does not phase-separate. Adding a surfactant like Tween 80 can help create a stable emulsion.

Experimental Protocols

Protocol 1: Preparation of a this compound Suspension for Oral Gavage

  • Objective: To prepare a 10 mg/mL suspension of this compound.

  • Materials:

    • This compound powder

    • Ethanol (or DMSO)

    • Carboxymethyl cellulose (CMC)

    • Sterile water

  • Procedure:

    • Weigh the required amount of this compound.

    • Dissolve the this compound in a minimal volume of ethanol (e.g., 100 µL per 10 mg of this compound).

    • Prepare a 0.5% (w/v) CMC solution by slowly adding CMC to sterile water while stirring continuously.

    • While vigorously vortexing the 0.5% CMC solution, slowly add the this compound-ethanol solution.

    • Continue to vortex for 5-10 minutes to ensure a uniform suspension.

    • Administer the suspension to the animals immediately using an appropriate gavage needle.

Protocol 2: Preparation of a this compound Solution for Intraperitoneal Injection

  • Objective: To prepare a 2 mg/mL solution of this compound.

  • Materials:

    • This compound powder

    • DMSO

    • Polyethylene glycol 300 (PEG300)

    • Tween 80

    • Sterile saline

  • Procedure:

    • Weigh the required amount of this compound.

    • Dissolve the this compound in DMSO to make a 20 mg/mL stock solution.

    • In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween 80, and sterile saline in a ratio of 4:1:5 (v/v/v). For example, for 1 mL of vehicle, mix 400 µL of PEG300, 100 µL of Tween 80, and 500 µL of sterile saline.

    • Add 100 µL of the 20 mg/mL this compound-DMSO stock solution to 900 µL of the prepared vehicle.

    • Vortex the final solution thoroughly until it is clear and homogenous. The final concentration of this compound will be 2 mg/mL, and the final DMSO concentration will be 10%. Note: The final DMSO concentration should be optimized to be as low as possible while maintaining solubility.

Visualizing Experimental Workflows and Signaling Pathways

To aid in experimental design and understanding of this compound's mechanism of action, the following diagrams illustrate key processes.

G cluster_start Start: Poorly Soluble this compound cluster_troubleshooting Troubleshooting Workflow cluster_oral Oral Formulation cluster_ip IP Formulation cluster_end End Goal start This compound Powder stock Prepare Concentrated Stock in DMSO start->stock oral Oral Administration Route stock->oral ip IP Administration Route stock->ip suspension Aqueous Suspension (e.g., with CMC) oral->suspension lipid Lipid-Based Formulation (e.g., SEDDS) oral->lipid cosolvent Co-solvent Mixture (e.g., PEG, Tween 80) ip->cosolvent oil Oil-Based Vehicle (e.g., Corn Oil) ip->oil end Homogenous Formulation for In Vivo Dosing suspension->end lipid->end cosolvent->end oil->end

Caption: Troubleshooting workflow for this compound formulation.

G cluster_pathway This compound-Induced Apoptosis Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_extrinsic Extrinsic (Death Receptor) Pathway This compound This compound bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 Inhibits bax Bax (Pro-apoptotic) This compound->bax Promotes death_receptor Death Receptors (e.g., Fas) This compound->death_receptor Activates mito Mitochondrion bcl2->mito Inhibits bax->mito Promotes cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 cas8 Caspase-8 Activation death_receptor->cas8 cas8->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: this compound's role in apoptosis signaling.

G cluster_pathway This compound and the Wnt/β-catenin Pathway cluster_nucleus This compound This compound beta_catenin β-catenin This compound->beta_catenin Downregulates wnt Wnt Ligand frizzled Frizzled Receptor wnt->frizzled destruction_complex Destruction Complex (Axin, APC, GSK-3β) frizzled->destruction_complex Inhibits destruction_complex->beta_catenin Phosphorylates for Degradation ubiquitination Ubiquitination & Proteasomal Degradation beta_catenin->ubiquitination nucleus Nucleus beta_catenin->nucleus tcf_lef TCF/LEF gene_transcription Target Gene Transcription (e.g., c-Myc, Cyclin D1) beta_catenin_nuc β-catenin tcf_lef_nuc TCF/LEF beta_catenin_nuc->tcf_lef_nuc Binds tcf_lef_nuc->gene_transcription Activates

References

Technical Support Center: Optimizing Koenimbine Dosage for Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with koenimbine in xenograft mouse models.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in a xenograft mouse model?

Q2: How should I prepare this compound for administration to mice?

A2: For in vivo studies using a mahanine-enriched fraction containing this compound, the fraction was dissolved in ethanol (B145695) and diluted with sterile double distilled water to form a uniform suspension for oral gavage.[1] For in vitro studies, this compound has been dissolved in dimethyl sulfoxide (B87167) (DMSO).[1] When preparing for in vivo use, it is crucial to ensure the final concentration of the vehicle (like DMSO) is non-toxic to the animals.

Q3: What are the potential signs of toxicity I should monitor for?

A3: Toxicity studies on a mahanine-enriched fraction (MEF) containing this compound have been conducted. An acute toxicity study with a single dose of up to 5000 mg/kg of the MEF and a chronic toxicity study with 300 mg/kg/day for 180 days showed no significant toxicity, mortality, or behavioral changes in mice.[2] However, it is always essential to monitor for general signs of toxicity in animal studies, including:

  • Weight loss

  • Changes in behavior (lethargy, agitation)

  • Ruffled fur

  • Changes in food and water intake

  • Diarrhea or constipation

  • Signs of organ-specific toxicity (e.g., jaundice for liver toxicity)

Q4: My xenograft tumors are not responding to this compound treatment. What could be the issue?

A4: Several factors could contribute to a lack of response:

  • Suboptimal Dosage: The administered dose may be too low to exert a therapeutic effect. Consider a dose-escalation study to find the optimal therapeutic window.

  • Administration Route: The route of administration may not be optimal for bioavailability. While oral administration of a MEF has shown efficacy, other routes like intraperitoneal injection could be explored.

  • Tumor Model Resistance: The specific cancer cell line used for the xenograft may be inherently resistant to this compound's mechanism of action.

  • Compound Stability and Formulation: Ensure the this compound formulation is stable and properly prepared to ensure consistent dosing.

Q5: What is the known mechanism of action for this compound's anti-cancer effects?

A5: In vitro studies have shown that this compound induces apoptosis (programmed cell death) in cancer cells. It has been observed to down-regulate the Wnt/β-catenin signaling pathway, which is crucial for cancer cell self-renewal. This compound treatment can also lead to the down-regulation of genes such as CYCLD1, TBLR1, DKK1, and GSK3B in colon cancer cell lines.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High mortality in the treatment group Dose is too high, leading to toxicity.Reduce the dosage. Conduct a dose-finding study to determine the maximum tolerated dose (MTD).
Improper formulation or vehicle toxicity.Ensure the vehicle used to dissolve this compound is safe for in vivo use at the administered concentration. Prepare fresh formulations regularly.
Inconsistent tumor growth inhibition Inaccurate dosing.Calibrate all equipment used for dosing. Ensure consistent administration technique.
Variability in tumor establishment.Standardize the cell implantation procedure. Start treatment when tumors reach a consistent size across all animals.
No observable effect on tumor growth Insufficient dosage.Gradually increase the dose in a pilot study.
Poor bioavailability.Consider alternative routes of administration (e.g., intraperitoneal).
Ineffective mechanism of action for the chosen cell line.Test this compound on a panel of different cancer cell lines in vitro to assess sensitivity.

Data Summary

In Vivo Efficacy of Mahanine-Enriched Fraction (MEF) in Xenograft Models
Cancer TypeCell LineTreatmentDosageTreatment DurationTumor Volume Reduction
OvarianPA1MEF (oral)300 mg/kg BW (twice daily)31 daysSignificant reduction compared to untreated
LungA549MEF (oral)300 mg/kg BW (twice daily)14 daysSignificant reduction compared to untreated

Note: The MEF contained 8-15% this compound.

Toxicity of Mahanine-Enriched Fraction (MEF) in Mice
Study TypeDosageDurationObserved Effects
AcuteSingle dose up to 5000 mg/kg BW14 daysNo significant toxicity or mortality
Chronic300 mg/kg BW/day180 daysNo significant toxicity, mortality, or behavioral changes

Experimental Protocols

Xenograft Mouse Model Establishment and Treatment
  • Cell Culture: Culture the desired cancer cell line (e.g., PA1 for ovarian cancer, A549 for lung cancer) under standard conditions.

  • Animal Model: Use immunodeficient mice (e.g., nude mice), 4-6 weeks old.

  • Cell Implantation: Subcutaneously inject approximately 7 x 10^6 cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Treatment Initiation: Begin treatment when tumors reach a palpable size (e.g., ~100 mm³).

  • Drug Preparation: Prepare the this compound-containing formulation. For the MEF study, 1.0 gram of MEF was dissolved in 6.0 ml of ethanol and diluted with 34 ml of sterile double-distilled water.

  • Administration: Administer the treatment orally via gavage at the determined dosage and schedule.

  • Data Collection: Measure tumor volume and body weight regularly throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

Visualizations

Experimental_Workflow Xenograft Model Experimental Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture Cancer Cell Culture implantation Subcutaneous Cell Implantation (Immunodeficient Mice) cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment_admin This compound Administration (e.g., Oral Gavage) randomization->treatment_admin monitoring Tumor & Body Weight Monitoring treatment_admin->monitoring monitoring->treatment_admin endpoint Study Endpoint & Euthanasia monitoring->endpoint tumor_excision Tumor Excision & Analysis endpoint->tumor_excision data_analysis Data Analysis & Interpretation tumor_excision->data_analysis Koenimbine_Signaling_Pathway Proposed this compound Signaling Pathway cluster_wnt Wnt/β-catenin Pathway cluster_apoptosis Apoptosis This compound This compound wnt_pathway Wnt Signaling Components This compound->wnt_pathway Inhibition apoptosis Apoptosis Induction This compound->apoptosis Induction beta_catenin β-catenin wnt_pathway->beta_catenin cyclin_d1 Cyclin D1 beta_catenin->cyclin_d1 Upregulation beta_catenin->apoptosis Inhibition

References

Technical Support Center: Troubleshooting Inconsistent Results in Koenimbine Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Koenimbine in cytotoxicity assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported mechanism of cytotoxic action?

This compound is a carbazole (B46965) alkaloid naturally found in the leaves of Murraya koenigii (curry tree).[1] It has demonstrated cytotoxic effects against various cancer cell lines.[2][3] The primary mechanism of its cytotoxicity is the induction of apoptosis (programmed cell death) through the intrinsic mitochondrial pathway. This involves the regulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the activation of downstream caspases, which are key executioners of apoptosis.[4][5] Some studies also suggest its involvement in modulating the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.

Q2: I am observing high variability in my this compound cytotoxicity assay results between experiments. What are the likely causes?

Inconsistent results in cytotoxicity assays with natural compounds like this compound can stem from several factors:

  • Compound Solubility and Stability: this compound, being a natural alkaloid, may have limited solubility in aqueous culture media, leading to precipitation, especially at higher concentrations. The stability of this compound in culture media over the incubation period can also be a factor.

  • Assay Interference: The chemical structure of this compound or impurities in the extract may directly interact with the assay reagents. For example, it might reduce tetrazolium salts (like MTT or XTT) non-enzymatically, leading to false-positive results (apparent higher viability).

  • Cell-Based Factors: Variations in cell seeding density, cell health, and passage number can significantly impact the cellular response to a cytotoxic agent.

  • Experimental Technique: Pipetting errors, especially with multichannel pipettes, and inconsistent incubation times can introduce significant variability.

Q3: My dose-response curve for this compound is not a classic sigmoidal shape. Sometimes it's a U-shaped or bell-shaped curve. Why is this happening?

A U-shaped or bell-shaped dose-response curve, where cytotoxicity decreases at higher concentrations, is a known phenomenon with certain compounds. This can be attributed to:

  • Compound Aggregation: At high concentrations, this compound may aggregate or precipitate out of solution. These aggregates can be less bioavailable to the cells, leading to a reduced cytotoxic effect compared to lower, more soluble concentrations.

  • Off-Target Effects: At very high concentrations, the compound might have off-target effects that counteract its cytotoxic mechanism or interfere with the assay chemistry.

Troubleshooting Guide

Issue 1: Inconsistent or Non-Reproducible IC50 Values

  • Question: Why do I get different IC50 values for this compound every time I run my cytotoxicity assay?

  • Answer:

    • Solubility is Key: Ensure complete dissolution of your this compound stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent, but the final concentration in your cell culture wells should typically be kept below 0.5% to avoid solvent toxicity. Always include a vehicle control (media with the same DMSO concentration) in your experiments. Gentle sonication or vortexing can aid dissolution.

    • Visual Inspection: Before and after adding this compound to your cells, inspect the wells under a microscope for any signs of precipitation. If precipitation is observed, you may need to adjust your concentration range or try a different solvent system.

    • Standardize Cell Seeding: Use a consistent cell seeding density for all experiments. Ensure even cell distribution in the wells to avoid edge effects. It is advisable to not use the outer wells of a 96-well plate as they are more prone to evaporation.

    • Control for Assay Interference: Run a parallel set of wells with this compound at the same concentrations in culture medium but without cells. This "compound-only" control will reveal if this compound directly reacts with your assay reagent. Subtract the absorbance/fluorescence of the compound-only wells from your experimental wells.

Issue 2: Unexpectedly High Cell Viability or False Positives with MTT Assay

  • Question: The MTT assay shows high cell viability even at concentrations where I expect to see cytotoxicity. What's going wrong?

  • Answer:

    • MTT Assay Interference: Natural compounds, including plant extracts, can have reducing properties that convert the MTT reagent to formazan (B1609692), mimicking the activity of viable cells and leading to overestimated viability.

    • Switch to an Alternative Assay: If you suspect interference with the MTT assay, it is highly recommended to confirm your results with a different cytotoxicity assay that has a distinct mechanism. Good alternatives include:

      • XTT or WST-1 Assays: These are also tetrazolium-based assays, but the formazan product is water-soluble, eliminating the need for a solubilization step and potentially reducing interference.

      • Resazurin (B115843) (AlamarBlue) Assay: This is a fluorescence-based assay where the non-fluorescent resazurin is converted to the highly fluorescent resorufin (B1680543) by metabolically active cells.

      • Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium, providing a direct measure of cytotoxicity due to compromised cell membrane integrity.

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µg/mL)
MCF-7Breast Cancer249.42 ± 1.05
487.26 ± 0.38
724.89 ± 0.47
HT-29Colon CancerNot Specified50
SW48Colon CancerNot Specified50
T47DBreast CancerNot Specified74.71 ± 5.45

Data compiled from multiple sources. IC50 values can vary based on experimental conditions.

Experimental Protocols

MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the old medium with the medium containing different concentrations of this compound. Include vehicle controls (medium with solvent) and untreated controls (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.

XTT Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions. This should be done immediately before use.

  • XTT Addition: Add the prepared XTT working solution to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, or as optimized for your cell line.

  • Absorbance Reading: Measure the absorbance at a wavelength between 450-500 nm. A reference wavelength of around 660 nm can be used to correct for background.

Resazurin (AlamarBlue) Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Resazurin Addition: Add Resazurin reagent to each well, typically to a final concentration of 10% of the total volume.

  • Incubation: Incubate the plate at 37°C for 1-4 hours, protected from direct light. Incubation time can be extended for cells with lower metabolic activity.

  • Fluorescence/Absorbance Reading: Measure fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm. Alternatively, absorbance can be measured at 570 nm with a reference wavelength of 600 nm.

LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate. Prepare the LDH reaction mixture according to the manufacturer's protocol and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution if required by the kit.

  • Absorbance Reading: Measure the absorbance at the wavelength specified by the manufacturer (usually around 490 nm).

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding 1. Seed Cells in 96-well Plate koenimbine_prep 2. Prepare this compound Dilutions treatment 3. Treat Cells with this compound koenimbine_prep->treatment incubation 4. Incubate (24-72h) treatment->incubation add_reagent 5. Add Cytotoxicity Reagent (MTT, XTT, Resazurin, or LDH substrate) incubation->add_reagent reagent_incubation 6. Incubate (as per protocol) add_reagent->reagent_incubation read_plate 7. Read Absorbance/Fluorescence reagent_incubation->read_plate data_analysis 8. Calculate % Viability / Cytotoxicity read_plate->data_analysis

Caption: General experimental workflow for a this compound cytotoxicity assay.

troubleshooting_logic cluster_investigation Initial Checks cluster_solutions Potential Solutions cluster_outcome Outcome start Inconsistent Cytotoxicity Results check_solubility Check for this compound Precipitation/Solubility Issues start->check_solubility check_controls Review Experimental Controls (Vehicle, Compound-only) start->check_controls check_protocol Verify Pipetting Accuracy & Protocol Consistency start->check_protocol optimize_solvent Optimize Solvent/ Concentration Range check_solubility->optimize_solvent use_alternative_assay Use Alternative Assay (XTT, Resazurin, LDH) check_controls->use_alternative_assay If assay interference is suspected standardize_cells Standardize Cell Seeding & Passage Number check_protocol->standardize_cells consistent_results Consistent & Reliable Results optimize_solvent->consistent_results use_alternative_assay->consistent_results standardize_cells->consistent_results koenimbine_pathway cluster_wnt Wnt/β-catenin Pathway cluster_apoptosis Intrinsic Apoptosis Pathway This compound This compound wnt_inhibition Inhibition of Wnt/β-catenin Signaling This compound->wnt_inhibition bcl2_family Modulation of Bcl-2 Family Proteins This compound->bcl2_family beta_catenin_dec ↓ β-catenin wnt_inhibition->beta_catenin_dec cyclinD1_dec ↓ Cyclin D1, c-Myc beta_catenin_dec->cyclinD1_dec proliferation_dec Decreased Proliferation cyclinD1_dec->proliferation_dec bax_inc ↑ Bax (Pro-apoptotic) bcl2_family->bax_inc bcl2_dec ↓ Bcl-2 (Anti-apoptotic) bcl2_family->bcl2_dec mito Mitochondrial Outer Membrane Permeabilization bax_inc->mito bcl2_dec->mito cyto_c Cytochrome c Release mito->cyto_c caspase_activation Caspase Activation (Caspase-9, Caspase-3) cyto_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

References

How to minimize batch-to-batch variation of Koenimbine from plant extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing batch-to-batch variation of Koenimbine from plant extracts. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to ensure consistency and reliability in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of batch-to-batch variation in this compound extracts?

A1: Batch-to-batch variability in this compound extracts is a multifaceted issue stemming from both the natural source material and processing methods.[1] Key contributing factors include:

  • Botanical Raw Material Variation: The chemical composition of the source plant, Murraya koenigii, can fluctuate significantly based on geographical location, climate, soil quality, harvest timing, and the age of the plant.[2]

  • Harvesting and Post-Harvest Processing: The specific plant part harvested, the developmental stage at which it is harvested, and subsequent drying and storage conditions critically impact the concentration and stability of active ingredients.[3]

  • Extraction Method: The choice of solvent (e.g., methanol (B129727), ethanol (B145695), ethyl acetate), pH of the extraction medium, temperature, pressure, and extraction technique (e.g., maceration, Soxhlet, Supercritical Fluid Extraction) can dramatically influence the yield and alkaloid profile of the final extract.[2]

  • Presence of Co-extracted Compounds: this compound is often co-extracted with other carbazole (B46965) alkaloids like mahanimbine, girinimbine, and koenigine. The varying ratios of these related alkaloids contribute to the overall variability of the extract and can interfere with analytical quantification.

Q2: How critical are harvesting and post-harvesting practices for ensuring consistent this compound levels?

A2: They are fundamentally important. To obtain a high-quality, consistent herbal drug, the appropriate part of the medicinal plant must be harvested at its optimal stage of development. For instance, the highest concentration of active substances can vary between roots, leaves, flowers, or seeds, and can change with the plant's growth stage (e.g., before or during flowering). After harvesting, immediate and proper drying is crucial to prevent microbial fermentation, mold growth, and degradation of thermolabile compounds. All containers and surfaces used during and after harvesting should be clean and free from contaminants.

Q3: Which analytical method is considered the gold standard for quantifying this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC/MS/MS) are the gold standards for the accurate and precise quantification of this compound and other carbazole alkaloids. These methods offer excellent separation of structurally similar alkaloids, high sensitivity, and reproducibility, making them ideal for quality control and standardization of Murraya koenigii extracts. A validated HPLC method can be used for routine analysis and quantitative determination.

Q4: What are the essential quality control parameters for the raw herbal material?

A4: Comprehensive quality control of the raw Murraya koenigii material is the first step in minimizing batch variation. Key parameters to assess include:

  • Identity: Confirmation that the herb is the correct species and plant part.

  • Purity: Ensuring the material is free from foreign matter, such as other plants, sand, stones, molds, or insects.

  • Content/Assay: Determining the concentration of the active constituents, in this case, this compound, to ensure it falls within defined limits.

  • Contaminant Analysis: Testing for heavy metals, microbial contaminants, aflatoxins, and pesticide residues.

Q5: How can I standardize my extraction process to improve reproducibility?

A5: Standardization requires the development and strict adherence to a Standard Operating Procedure (SOP) for the entire workflow. This SOP should precisely define:

  • Raw Material Specifications: Sourcing from a reputable supplier with a Certificate of Analysis (COA) for each batch.

  • Material Preparation: Uniform grinding of plant material to a consistent particle size.

  • Extraction Parameters: Strict control over solvent type and grade, solvent-to-biomass ratio, extraction time, and temperature.

  • Post-Extraction Handling: Defined procedures for filtration, concentration, and drying of the extract.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or Inconsistent this compound Yield 1. Raw Material Variability: Plant material sourced from different geographical locations, harvested at different times, or improper post-harvest handling.1a. Source plant material from a single, qualified supplier who provides a detailed Certificate of Analysis (COA) for each batch. 1b. Implement Good Agricultural and Collection Practices (GACP) for harvesting and processing.
2. Suboptimal Extraction Parameters: Incorrect solvent, temperature, or extraction time used.2a. Perform an optimization study (e.g., using Response Surface Methodology) to determine the ideal extraction solvent, temperature, and duration for maximizing this compound yield. 2b. Consider advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE) which can offer higher efficiency and reproducibility.
3. Degradation of this compound: Exposure to high heat, light, or oxygen during processing or storage.3a. Dry the extract under vacuum at a low temperature. 3b. Store the final extract in airtight, light-resistant containers in a cool, dry environment.
Inconsistent HPLC/UPLC Results 1. Column Degradation: Loss of stationary phase, contamination, or blockages.1a. Regularly flush the column with a strong solvent. 1b. Use a guard column to protect the analytical column. 1c. Replace the column if performance does not improve.
2. Mobile Phase Issues: Improperly prepared, not degassed, or compositional fluctuation.2a. Ensure the mobile phase is well-mixed and degassed before use. 2b. Use high-purity (HPLC grade) solvents and reagents.
3. Temperature Fluctuations: Ambient temperature changes affecting retention times.3a. Use a column oven to maintain a constant and stable temperature during analysis.
Interfering Peaks in Chromatogram 1. Co-elution of Structurally Similar Alkaloids: Other carbazole alkaloids (e.g., mahanimbine, girinimbine) may have similar retention times.1a. Adjust the mobile phase composition or gradient program to improve chromatographic resolution. 1b. Consider using a column with a different chemistry (e.g., Phenyl-Hexyl instead of C18).
2. Sample Matrix Effects: Non-target compounds in the crude extract interfering with the analysis.2a. Implement a sample clean-up step before injection, such as Solid-Phase Extraction (SPE), to remove interfering compounds.

Data Presentation

Table 1: Influence of Climatic Zone on this compound Content in Murraya koenigii Leaves

Climatic ZoneThis compound Content (mg/g of dry leaf)
Humid Subtropical0.013 - 7.336
Tropical Wet & Dry0.098 - 4.561
Tropical Wet0.054 - 2.871
Semi-Arid0.043 - 1.987
Arid0.021 - 1.112
Montane0.015 - 0.989
Data synthesized from a study on 34 Indian natural populations of M. koenigii, demonstrating significant variation based on geography.

Table 2: Comparison of Extraction Methods and Solvents for Murraya koenigii

Extraction MethodSolventRelative Yield of Carbazole Alkaloids/PhenolicsReference
MacerationMethanolHighest percentage yield (5.70%)
MacerationDistilled WaterModerate percentage yield (4.08%)
MacerationEthanolModerate percentage yield (3.58%)
Soxhlet Assisted Extraction (SAE)90% EthanolStandard conventional method
Ultrasound-Assisted Extraction (UAE)60% EthanolHighest antioxidant activity (DPPH assay)
Microwave-Assisted Extraction (MAE)60% EthanolHighest total phenolic and flavonoid content
Supercritical Fluid Extraction (SFE)scCO₂ with Ethanol co-solventHigh selectivity, clean extracts
This table provides a comparative overview. The optimal method may vary depending on the specific research goals (e.g., maximizing total yield vs. specific compound purity).

Experimental Protocols

Protocol 1: Good Agricultural and Collection Practices (GACP) for Murraya koenigii

This protocol outlines best practices for harvesting and initial processing to ensure high-quality raw material.

  • Harvesting:

    • Plant Part: Harvest mature leaves, as they are a primary source of carbazole alkaloids.

    • Timing: Harvest just before or during the plant's full flowering stage, preferably in the morning after dew has evaporated on a dry day, to maximize the concentration of active compounds.

    • Method: Use clean, sharp scissors to cut the leaves, avoiding damage to the branches to protect the perennial plant. Do not allow harvested material to come into direct contact with the soil.

  • Post-Harvest Processing:

    • Cleaning: Gently wash the leaves with clean water to remove any soil or foreign matter.

    • Drying: Immediately dry the leaves away from direct sunlight in a well-ventilated area or using a tray drier at a controlled low temperature (e.g., 40-60°C) until brittle. This prevents microbial growth and degradation of phytochemicals.

    • Grinding: Once completely dry, grind the leaves into a uniform powder (e.g., pass through a 100-120 mesh sieve).

    • Storage: Store the powdered material in airtight, opaque containers in a cool, dry place to protect it from light, humidity, and pests.

Protocol 2: Supercritical Fluid Extraction (SFE) of this compound

This protocol describes a modern, efficient, and environmentally friendly method for extraction.

  • System Preparation:

    • Ensure the SFE system, including the extraction vessel, pumps, and collection vessel, is clean and leak-free.

  • Sample Loading:

    • Accurately weigh a known amount of dried, powdered Murraya koenigii leaf material (e.g., 10 g).

    • Load the material into the extraction vessel.

  • Extraction Parameters (Optimization may be required):

    • Set the extraction temperature (e.g., 40-60°C).

    • Pressurize the system with supercritical grade CO₂ to the desired pressure (e.g., 250-300 bar).

    • If using a co-solvent, introduce a polar modifier like ethanol (e.g., 5-10%) to enhance the extraction of alkaloids.

  • Extraction Process:

    • Perform an initial static extraction (no CO₂ flow) for a set period (e.g., 30 minutes) to allow the scCO₂ to penetrate the plant matrix.

    • Begin the dynamic extraction by flowing scCO₂ (and co-solvent) through the vessel at a controlled rate (e.g., 2-3 mL/min).

  • Collection:

    • The extract is precipitated from the scCO₂ in a separator vessel at a lower pressure and temperature.

    • Collect the extract in a pre-weighed collection vial.

  • Post-Extraction:

    • Safely depressurize the system.

    • Measure the weight of the collected extract to determine the yield.

    • Store the extract under appropriate conditions (cool, dark, and airtight) prior to analysis.

Protocol 3: Quantification of this compound by HPLC-UV

This protocol provides a general procedure for the quantification of this compound. Method validation is essential for specific matrices and instrumentation.

  • Preparation of Standard Solutions:

    • Accurately weigh and dissolve a this compound analytical standard in HPLC-grade methanol to prepare a stock solution (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh a known amount of the dried plant extract.

    • Dissolve the extract in a known volume of methanol or mobile phase.

    • Vortex or sonicate to ensure complete dissolution.

    • Filter the solution through a 0.22 or 0.45 µm syringe filter to remove particulate matter before injection.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution. An example is Methanol: 0.1% Triethylamine (93:7 v/v).

    • Flow Rate: 1.0 - 1.2 mL/min.

    • Column Temperature: 25-30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 - 20 µL.

  • Data Analysis:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Perform a linear regression to obtain the equation of the line and the correlation coefficient (R² > 0.999 is desirable).

    • Inject the prepared sample solution.

    • Using the peak area of this compound from the sample chromatogram, calculate its concentration using the regression equation from the calibration curve.

Mandatory Visualizations

G cluster_0 Phase 1: Raw Material Control cluster_1 Phase 2: Extraction & Processing cluster_2 Phase 3: Final Product QC A Standardized Cultivation (GAP) B Optimized Harvesting (GACP) A->B C Controlled Post-Harvest Processing B->C D Raw Material QC (ID, Purity, Assay) C->D E Develop & Follow Strict SOP D->E Qualified Material F Control Extraction Parameters (Solvent, Temp, Time) E->F G Standardize Post-Extraction (Filtration, Concentration) F->G H In-Process Quality Control (IPQC) G->H I Validated Analytical Method (HPLC/UPLC) H->I Processed Extract J Quantify this compound I->J K Assess Chemical Fingerprint J->K L Batch Release Specification K->L M M L->M Consistent Batch G cluster_0 Botanical Factors cluster_1 Harvesting & Processing cluster_2 Extraction Method cluster_3 Analytical Method center This compound Batch-to-Batch Variation A1 Genetics A1->center A2 Geographical Origin A2->center A3 Climate & Soil A3->center A4 Plant Age A4->center B1 Harvest Time B1->center B2 Drying Method B2->center B3 Storage Conditions B3->center B4 Grinding (Particle Size) B4->center C1 Solvent Choice C1->center C2 Temperature C2->center C3 Extraction Time C3->center C4 Technique (Soxhlet, SFE, etc.) C4->center D1 Method Validation D1->center D2 Sample Preparation D2->center D3 Instrument Calibration D3->center D4 Data Processing D4->center G start Inconsistent HPLC Results (e.g., Retention Time Shift, Poor Peak Shape) q1 Is the mobile phase freshly prepared, filtered, and degassed? start->q1 a1_yes Check System Pressure q1->a1_yes Yes a1_no Prepare Fresh Mobile Phase q1->a1_no No q2 Is pressure stable and within expected range? a1_yes->q2 a1_no->q1 a2_yes Check Column & Temperature q2->a2_yes Yes a2_no Leak Check & Prime Pump q2->a2_no No q3 Is column oven on and at the correct temperature? a2_yes->q3 a2_no->q2 a3_yes Evaluate Column Health q3->a3_yes Yes a3_no Set and Stabilize Temperature q3->a3_no No q4 Has the column exceeded its recommended injection number or age? a3_yes->q4 a3_no->q3 a4_yes Replace Column q4->a4_yes Yes a4_no Flush Column / Use Guard Column q4->a4_no No end Problem Resolved a4_yes->end a4_no->end

References

Technical Support Center: Addressing Off-Target Effects of Koenimbine in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Koenimbine, a carbazole (B46965) alkaloid derived from Murraya koenigii, in their cellular models. While this compound has shown promise in modulating various signaling pathways, understanding and mitigating its off-target effects are crucial for accurate interpretation of experimental results and for its potential therapeutic development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Disclaimer: Comprehensive kinome-wide profiling data for this compound is not extensively available in the public domain. The quantitative data presented in this guide is a representative example to illustrate how to analyze and interpret potential on-target and off-target kinase inhibition profiles. Researchers are strongly encouraged to perform their own comprehensive selectivity profiling of this compound in their experimental systems.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with a natural product like this compound?

A1: Off-target effects are unintended interactions of a compound with cellular components other than its primary biological target.[1] For a kinase inhibitor, this means binding to and modulating the activity of kinases other than the intended one.[2] Natural products like this compound, while biologically active, are not always perfectly specific and can interact with multiple proteins, leading to unexpected biological outcomes, cellular toxicity, or misinterpretation of the compound's mechanism of action.[2][3]

Q2: What are the initial signs that this compound might be causing off-target effects in my cellular assay?

A2: Common indicators of potential off-target effects include:

  • Inconsistent results with other compounds targeting the same pathway.

  • A significant discrepancy between the concentration required for the desired cellular phenotype and the biochemical potency (IC50) against the intended target.[4]

  • High levels of cytotoxicity at concentrations close to the effective dose.

  • Activation of unexpected or compensatory signaling pathways.

  • A cellular phenotype that does not align with the known function of the intended target.

Q3: How can I experimentally identify the off-targets of this compound?

A3: Several experimental approaches can be used to identify off-targets:

  • Kinase Profiling: This is a direct method where this compound is screened against a large panel of purified kinases to identify unintended interactions.

  • Cellular Thermal Shift Assay (CETSA): This technique assesses the binding of a compound to its target in intact cells by measuring changes in the thermal stability of the protein. It can be used to confirm on-target engagement and, with mass spectrometry (CETSA-MS), to identify novel targets.

  • Chemical Proteomics: This approach uses affinity-based probes to pull down binding partners of this compound from cell lysates for identification by mass spectrometry.

Q4: What are the primary signaling pathways reported to be affected by this compound?

A4: Current research suggests that this compound can modulate several key signaling pathways, including:

  • Wnt/β-catenin Pathway: this compound has been shown to downregulate key components of this pathway in colon cancer cells.

  • NF-κB Signaling: It has been reported to suppress the activation of NF-κB, a critical regulator of inflammation and cell survival.

  • PI3K/AKT Pathway: While direct inhibition by this compound is not fully elucidated, many natural compounds are known to modulate this crucial cell survival pathway.

  • Notch Signaling: The Notch pathway, involved in cell fate determination, is another potential target for natural compounds, although specific data for this compound is limited.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Observed Problem Potential Cause Suggested Solution & Rationale
High levels of cytotoxicity at the effective concentration. 1. Off-target kinase inhibition: this compound may be inhibiting kinases essential for cell survival. 2. Compound insolubility: Precipitation of this compound at high concentrations can lead to non-specific toxicity.1. Perform a dose-response curve: Determine the lowest effective concentration. 2. Conduct a kinome-wide selectivity screen: Identify potential off-target kinases that are critical for cell viability. 3. Check compound solubility: Ensure this compound is fully dissolved in your cell culture media and use appropriate vehicle controls.
Inconsistent or unexpected cellular phenotype (e.g., increased proliferation when inhibition is expected). 1. Off-target kinase activation/inhibition: this compound might be affecting a kinase in a parallel or feedback pathway with an opposing function. 2. Cell line-specific effects: The expression levels of on- and off-target kinases can vary between different cell lines.1. Use an orthogonal validation method: Confirm the phenotype with a structurally unrelated inhibitor for the same target or with a genetic approach (e.g., siRNA, CRISPR). 2. Perform a kinase profile screen: Identify potential off-targets that could explain the unexpected phenotype. 3. Test in multiple cell lines: Determine if the observed effect is consistent across different cellular contexts.
No change in the phosphorylation of the direct downstream substrate of the intended target kinase. 1. Poor cell permeability: this compound may not be efficiently entering the cells. 2. Insufficient concentration: The concentration of this compound may be too low to inhibit the target in a cellular environment. 3. Low target kinase activity: The target kinase may not be active in your specific cell line under the experimental conditions.1. Confirm target engagement in cells: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to its intended target. 2. Increase this compound concentration: Perform a dose-response experiment to find the optimal concentration. 3. Verify target expression and activity: Use Western blotting to confirm the presence and basal activity of the target kinase in your cell line.
Phosphorylation of a downstream component in a parallel signaling pathway is affected. Off-target inhibition in the parallel pathway. 1. Consult kinase profiling data: If available, check for potential off-targets in the affected pathway. 2. Use a specific inhibitor for the suspected off-target: This can help confirm if the effect is due to the off-target interaction. 3. Knockdown the suspected off-target: Use siRNA or shRNA to see if it negates the effect of this compound on the parallel pathway.

Data Presentation: Representative Kinase Inhibition Profile

The following table presents a hypothetical kinase inhibition profile for this compound to illustrate how such data is typically presented. The on-target is presumed to be a kinase within the Wnt signaling pathway, such as GSK3β, based on existing literature. The off-targets are selected as representative examples of commonly hit kinases in selectivity screens.

Target Kinase Kinase Family IC50 (nM) Selectivity Notes
GSK3β (On-Target) CMGC50Potent inhibition of the intended target.
Aurora Kinase ASerine/Threonine850~17-fold less potent than on-target. Potential for off-target effects at higher concentrations.
CDK2CMGC1,200~24-fold less potent. May contribute to cell cycle effects.
SRCTyrosine Kinase2,500Lower potency, but broad-spectrum effects on cell signaling are possible at micromolar concentrations.
PI3KαLipid Kinase>10,000Likely not a direct off-target at typical experimental concentrations.

Experimental Protocols

In Vitro Kinase Assay (Radiometric Filter Binding Assay)

This protocol is a standard method to determine the IC50 value of this compound against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate for the kinase

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-33P]ATP

  • ATP solution

  • 96-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • In a 96-well plate, add the kinase reaction buffer.

  • Add the specific kinase to each well.

  • Add the serially diluted this compound or DMSO (vehicle control) to the wells.

  • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-33P]ATP. The ATP concentration should be at the Km for the kinase for accurate IC50 determination.

  • Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at 30°C.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate multiple times to remove unincorporated [γ-33P]ATP.

  • Dry the filter plate and add a scintillation cocktail to each well.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of kinase activity inhibition for each this compound concentration compared to the DMSO control and determine the IC50 value using non-linear regression.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to confirm that this compound binds to its intended target within intact cells.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Thermal cycler

  • Apparatus for cell lysis (e.g., for freeze-thaw cycles)

  • Western blot reagents (antibodies for the target protein and loading control)

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with this compound at the desired concentration or with DMSO (vehicle control) for 1-2 hours.

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.

  • Western Blot Analysis: Analyze the soluble protein fractions by Western blotting using an antibody specific to the target protein. A loading control should also be used to ensure equal loading.

  • Data Analysis: Quantify the band intensities for the target protein at each temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, target engagement.

Visualizations

Signaling Pathways

G cluster_wnt Wnt/β-catenin Signaling Pathway Wnt Wnt Ligand Fzd_LRP Frizzled/LRP5/6 Wnt->Fzd_LRP Dsh Dishevelled Fzd_LRP->Dsh Axin_APC Axin/APC Complex Dsh->Axin_APC GSK3b GSK3β beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation & Degradation Axin_APC->GSK3b TCF_LEF TCF/LEF beta_catenin->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes This compound This compound This compound->GSK3b Inhibition? This compound->beta_catenin Decreased Levels

Caption: Hypothetical inhibition of the Wnt/β-catenin pathway by this compound.

G cluster_nfkb NF-κB Signaling Pathway Stimulus Stimulus (e.g., TNFα) Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB IκB IKK_Complex->IkB Phosphorylation NFkB NF-κB IkB->NFkB Degradation Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB NF-κB/IκB Complex NFkB_IkB->NFkB Release Target_Genes Target Gene Expression This compound This compound This compound->IKK_Complex Inhibition?

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflows

G cluster_workflow Off-Target Identification Workflow start Unexpected Cellular Phenotype Observed dose_response Perform Dose-Response Curve start->dose_response orthogonal Orthogonal Validation (e.g., siRNA, different inhibitor) dose_response->orthogonal cet_sa Cellular Thermal Shift Assay (CETSA) orthogonal->cet_sa Confirm On-Target Engagement kinase_profile Kinome-wide Selectivity Screen orthogonal->kinase_profile Identify Potential Off-Targets end Identify On- and Off-Target Effects cet_sa->end confirm_off_target Confirm Off-Target with Specific Inhibitor kinase_profile->confirm_off_target confirm_off_target->end

Caption: A logical workflow for investigating potential off-target effects.

G cluster_cetsa CETSA Experimental Workflow treat_cells Treat Cells with This compound or Vehicle heat_challenge Heat Challenge (Temperature Gradient) treat_cells->heat_challenge lysis Cell Lysis heat_challenge->lysis centrifugation Centrifugation to Pellet Aggregates lysis->centrifugation supernatant Collect Supernatant (Soluble Proteins) centrifugation->supernatant western_blot Western Blot for Target Protein supernatant->western_blot analysis Analyze Melting Curve Shift western_blot->analysis

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

References

Technical Support Center: Accurate Quantification of Koenimbine using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining HPLC-UV methods for the accurate quantification of Koenimbine. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address specific issues encountered during analysis.

Experimental Protocol: HPLC-UV Method for this compound Quantification

This protocol provides a recommended starting point for the HPLC-UV analysis of this compound. Note: This method is based on established methods for structurally related carbazole (B46965) alkaloids and should be fully validated for your specific application.

1. Sample Preparation (from Murraya koenigii leaves)

  • Drying and Grinding: Dry the plant material (e.g., leaves) at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder.

  • Extraction:

    • Accurately weigh about 1 g of the powdered plant material.

    • Perform extraction using a suitable solvent. Methanol (B129727) or ethanol (B145695) are effective for carbazole alkaloids. Sonication or Soxhlet extraction can be employed. For sonication, use a solvent-to-solid ratio of 10:1 (v/w) and sonicate for 30-60 minutes.

    • Filter the extract through a Whatman No. 1 filter paper.

    • Evaporate the solvent under reduced pressure to obtain the crude extract.

  • Sample Solution Preparation:

    • Dissolve a known amount of the crude extract in the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

2. Standard Preparation

  • Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of this compound in the samples.

3. HPLC-UV Method Parameters

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Acetonitrile:Water (e.g., 70:30, v/v). The ratio may need optimization.
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature 25-30°C
UV Detection Wavelength 285 nm is a suggested starting point based on the UV absorbance of related carbazole alkaloids. It is highly recommended to determine the UV absorbance maximum of your this compound standard.

4. Method Validation

The analytical method should be validated according to ICH guidelines, including parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).

Quantitative Data Summary

The following table summarizes quantitative data for this compound and related major carbazole alkaloids found in Murraya koenigii. This data can be used for comparative purposes.

AnalyteMethodConcentration RangeReference
This compound HPLC-MS/MS1.26–1.62 mg/kg[1]
MahanimbineHPLC-UVNot specified[2]
KoenigicineHPLC-MS/MS0.44–1.77 mg/kg[1]

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_processing Data Processing & Quantification sample Plant Material (Murraya koenigii) drying Drying & Grinding sample->drying extraction Solvent Extraction drying->extraction filtration1 Filtration extraction->filtration1 evaporation Solvent Evaporation filtration1->evaporation dissolution Dissolution in Mobile Phase evaporation->dissolution filtration2 0.45 µm Syringe Filtration dissolution->filtration2 hplc_system HPLC System (C18 Column, UV Detector) filtration2->hplc_system data_acquisition Chromatogram Acquisition hplc_system->data_acquisition peak_integration Peak Identification & Integration data_acquisition->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification This compound Quantification calibration_curve->quantification

Caption: Workflow for this compound Quantification.

Troubleshooting Decision Tree for HPLC-UV Analysis

Caption: HPLC Troubleshooting Decision Tree.

Troubleshooting Guides and FAQs

This section provides answers to common problems and questions that may arise during the HPLC-UV quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal UV wavelength for detecting this compound?

A1: The optimal UV wavelength for this compound has not been definitively reported in the literature. However, based on the pyranocarbazole skeleton, a starting wavelength of 285 nm is recommended. It is best practice to determine the absorbance maximum by scanning a pure standard of this compound with a UV-Vis spectrophotometer or a photodiode array (PDA) detector.

Q2: How should I prepare and store my this compound standard solutions?

A2: Prepare stock solutions in a high-purity solvent like methanol or acetonitrile. Store stock solutions in a refrigerator at 2-8°C and protect them from light. Working standards should be prepared fresh daily from the stock solution and kept in amber vials to prevent photodegradation. The stability of the stock solution under storage conditions should be experimentally verified.

Q3: What are the potential interfering compounds from Murraya koenigii extract?

A3: Murraya koenigii extracts are complex mixtures containing other carbazole alkaloids (e.g., mahanimbine, girinimbine, koenigicine), flavonoids, and phenolic compounds. These compounds may have similar retention times and UV absorbance, potentially co-eluting with this compound. Proper chromatographic separation is crucial.

Q4: How can I confirm the identity of the this compound peak in my sample chromatogram?

A4: The most reliable method is to spike the sample with a known amount of this compound reference standard. An increase in the height of the suspected this compound peak confirms its identity. Alternatively, using a PDA detector to compare the UV spectrum of the peak in the sample with that of the standard can provide further confirmation. For unambiguous identification, LC-MS is recommended.

Troubleshooting Guide

Problem 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My this compound peak is tailing. What could be the cause and how can I fix it?

  • Answer:

    • Cause: Peak tailing for alkaloids is often due to secondary interactions with active silanol (B1196071) groups on the silica-based column packing.

    • Solution:

      • Mobile Phase pH: Adjusting the mobile phase pH can help. For basic compounds like alkaloids, a slightly acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) can protonate the analyte and reduce interaction with silanols. Conversely, a mid-range pH (around 7) might be tried, but be mindful of the column's pH stability.

      • Column Type: Use a high-purity, end-capped C18 column to minimize the number of free silanol groups.

      • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.

  • Question: My this compound peak is fronting. What should I do?

  • Answer:

    • Cause: Peak fronting is typically a sign of column overload or poor sample solubility in the mobile phase.

    • Solution:

      • Reduce Injection Volume/Concentration: Decrease the amount of sample injected onto the column.

      • Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.

Problem 2: Inconsistent Retention Times

  • Question: The retention time for my this compound peak is shifting between injections. Why is this happening?

  • Answer:

    • Cause: Fluctuations in retention time can be caused by several factors, including changes in mobile phase composition, flow rate, or column temperature.

    • Solution:

      • Mobile Phase: Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online with a gradient pump, check the proportioning valves. Mobile phase evaporation can also alter its composition, so keep solvent reservoirs covered.

      • Flow Rate: Check for leaks in the pump and fittings, which can cause flow rate fluctuations.

      • Temperature: Use a column oven to maintain a constant temperature, as even small changes in ambient temperature can affect retention times.

      • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections.

Problem 3: Baseline Issues (Noise or Drift)

  • Question: I am observing a noisy or drifting baseline in my chromatogram. What are the possible causes?

  • Answer:

    • Cause: Baseline noise can originate from the detector, pump, or contaminated mobile phase. Baseline drift is often related to column temperature changes or a lack of column equilibration.

    • Solution:

      • Degas Mobile Phase: Air bubbles in the mobile phase can cause baseline noise. Degas your solvents before use.

      • Check for Leaks: Leaks in the system, especially between the column and the detector, can introduce noise.

      • Clean the System: A contaminated detector cell or column can lead to baseline issues. Flush the system with a strong solvent (e.g., isopropanol).

      • Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase until a stable baseline is achieved.

      • Detector Lamp: An aging detector lamp can also be a source of noise.

Problem 4: Poor Resolution Between this compound and Other Peaks

  • Question: I am not getting good separation between the this compound peak and an adjacent peak. How can I improve the resolution?

  • Answer:

    • Cause: Poor resolution means the chromatographic conditions are not optimal for separating the compounds of interest.

    • Solution:

      • Mobile Phase Composition: Adjust the ratio of organic solvent to water in your mobile phase. A lower percentage of organic solvent will generally increase retention times and may improve the separation of closely eluting peaks.

      • Gradient Elution: If isocratic elution is not providing sufficient resolution, consider developing a gradient elution method.

      • Column Chemistry: Try a different type of stationary phase (e.g., a phenyl-hexyl column) that may offer different selectivity for your analytes.

      • Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the run time.

References

Technical Support Center: Enhancing the Bioavailability of Koenimbine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Koenimbine, a carbazole (B46965) alkaloid from Murraya koenigii.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a carbazole alkaloid found in the plant Murraya koenigii, commonly known as the curry tree.[1][2][3][4] Like many other naturally occurring bioactive compounds, this compound is understood to have poor aqueous solubility, which is a primary factor that can limit its absorption in the gastrointestinal tract and, consequently, its oral bioavailability. Low bioavailability can hinder its therapeutic efficacy, requiring higher doses that may not be feasible or could lead to unwanted side effects.

Q2: What are the primary strategies to enhance the bioavailability of poorly soluble compounds like this compound?

A2: Several formulation strategies can be employed to improve the solubility and bioavailability of hydrophobic drugs. For a compound like this compound, the most common and effective approaches include:

  • Nanoformulations: Encapsulating the active compound in nanosized carriers.

    • Liposomes: Vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds.

    • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Lipid-based nanoparticles that are solid at room temperature.

    • Polymeric Nanoparticles: Nanoparticles made from biodegradable polymers.

  • Amorphous Solid Dispersions: Dispersing the drug in an amorphous state within a carrier matrix, which can enhance its dissolution rate.

  • Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating the drug molecule within the hydrophobic cavity of a cyclodextrin molecule, thereby increasing its water solubility.

Q3: Is there any evidence that formulation strategies have been successful for similar compounds?

A3: Yes. While specific data on this compound is limited, studies on other alkaloids have demonstrated significant improvements in bioavailability with various formulation techniques. For instance, a study on Koumine, an alkaloid from Gelsemium elegans, showed that complexation with hydroxypropyl-β-cyclodextrin increased its relative bioavailability by more than two-fold. Another study on Mahanine, a related carbazole alkaloid from Murraya koenigii, found that a mahanine-enriched fraction exhibited 31% higher bioavailability compared to the purified compound alone, suggesting that other components in the extract may aid absorption.

Troubleshooting Guides

Issue 1: Low Yield or Poor Encapsulation Efficiency in Nanoformulations
Potential Cause Troubleshooting Step Expected Outcome
Improper solvent selection Ensure this compound and the carrier material (e.g., lipids, polymers) are soluble in the chosen organic solvent system.Improved homogeneity of the initial solution, leading to better particle formation and encapsulation.
Suboptimal drug-to-carrier ratio Experiment with different ratios of this compound to the encapsulating material. Start with a low drug loading and incrementally increase it.Identification of the optimal ratio that maximizes encapsulation without causing drug precipitation or aggregation.
Inefficient homogenization or sonication Increase the duration or power of homogenization/sonication. Ensure the probe is properly submerged and that the sample is kept cool to prevent degradation.Reduction in particle size and polydispersity, leading to a more stable and uniform nanoformulation with higher encapsulation efficiency.
Rapid solvent evaporation Control the rate of solvent evaporation. A slower, more controlled removal of the organic solvent can lead to more organized and efficient encapsulation.Formation of more compact and well-structured nanoparticles, improving drug retention.
Issue 2: Instability of the Formulation (Aggregation, Precipitation)
Potential Cause Troubleshooting Step Expected Outcome
High particle surface energy Incorporate stabilizers such as surfactants (e.g., Poloxamer 188, Tween 80) or polymers (e.g., PEG) into the formulation.Reduced particle aggregation due to steric or electrostatic stabilization, leading to a more stable dispersion over time.
Incompatible pH of the medium Adjust the pH of the aqueous phase to a value that ensures the stability of both this compound and the carrier material.Prevention of drug or carrier degradation and maintenance of surface charge, which can prevent aggregation.
Incorrect storage conditions Store the formulation at an appropriate temperature (e.g., 4°C for many nanoformulations) and protect from light if this compound is light-sensitive.Minimized degradation and physical changes in the formulation, extending its shelf-life.
Issue 3: No Significant Improvement in In Vitro Dissolution or In Vivo Bioavailability
Potential Cause Troubleshooting Step Expected Outcome
Drug remains in a crystalline state Verify the amorphous state of this compound in the formulation using techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD).Confirmation of an amorphous dispersion, which is crucial for enhanced dissolution rates.
Formulation does not release the drug effectively Modify the composition of the carrier to modulate the drug release profile. For example, in lipid-based systems, altering the lipid chain length can affect release.A more favorable release profile that is not too slow (hindering absorption) or too fast (leading to precipitation).
First-pass metabolism Consider strategies that promote lymphatic absorption, such as using long-chain triglycerides in lipid-based formulations, to bypass the liver.Reduced first-pass metabolism and increased systemic bioavailability of the parent compound.
P-glycoprotein (P-gp) efflux Include a P-gp inhibitor in the formulation (e.g., piperine) or use excipients that are known to inhibit P-gp.Increased intracellular concentration of the drug in enterocytes, leading to enhanced absorption.

Data Summary

The following tables present quantitative data from studies on bioavailability enhancement for alkaloids similar to this compound.

Table 1: Pharmacokinetic Parameters of Koumine and its Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex in Rats

Parameter Koumine (Free Drug) Koumine/HP-β-CD Complex Fold Increase
Cmax (ng/mL) 185.3 ± 25.4392.7 ± 41.62.12
AUC₀₋t (ng·h/mL) 1245.8 ± 156.32867.4 ± 298.52.30
Relative Bioavailability (%) 100>200>2.0

Table 2: Comparative Pharmacokinetics of Mahanine in a Mahanine-Enriched Fraction (MEF) vs. Pure Mahanine in Rats

Parameter Mahanine (Pure) Mahanine in MEF % Increase in Bioavailability
Bioavailability Base31% higher31%

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration

This method is a common technique for preparing liposomes.

  • Dissolution: Dissolve this compound and lipids (e.g., soy phosphatidylcholine and cholesterol in a 4:1 molar ratio) in a suitable organic solvent (e.g., chloroform-methanol mixture) in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid transition temperature (e.g., 40°C). This will form a thin, dry lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at the same temperature for 1-2 hours. This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification: Remove the unencapsulated this compound by ultracentrifugation or dialysis.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex by the Kneading Method

This method is effective for forming inclusion complexes in a solid state.

  • Mixing: Place a 1:1 molar ratio of this compound and a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in a mortar.

  • Kneading: Add a small amount of a hydroalcoholic solution (e.g., water-ethanol 1:1 v/v) to the mixture.

  • Trituration: Knead the mixture thoroughly with a pestle for 45-60 minutes to form a paste of appropriate consistency.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving and Storage: Pulverize the dried complex, pass it through a fine-mesh sieve, and store it in a desiccator until further use.

Protocol 3: Preparation of this compound Solid Dispersion via Solvent Evaporation

This technique aims to disperse this compound in a polymer matrix in an amorphous state.

  • Dissolution: Dissolve both this compound and a hydrophilic polymer carrier (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., methanol, ethanol) at the desired ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer).

  • Solvent Evaporation: Evaporate the solvent under vacuum using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

  • Drying: Further dry the resulting solid mass in a vacuum oven for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and sieve it to obtain a uniform particle size.

  • Storage: Store the final product in a desiccator to prevent moisture absorption.

Visualizations

experimental_workflow_liposomes cluster_prep Liposome (B1194612) Preparation cluster_analysis Characterization A 1. Dissolve this compound and Lipids in Organic Solvent B 2. Form Thin Film (Rotary Evaporation) A->B C 3. Hydrate Film with Aqueous Buffer B->C D 4. Reduce Size (Sonication/Extrusion) C->D E 5. Purify (Centrifugation/Dialysis) D->E F Particle Size & Zeta Potential E->F Final Formulation G Encapsulation Efficiency E->G H In Vitro Release Study E->H I In Vivo Bioavailability Study E->I

Caption: Workflow for this compound-loaded liposome preparation and characterization.

signaling_pathway_absorption cluster_lumen GI Lumen cluster_membrane Intestinal Epithelium cluster_circulation Systemic Circulation K_free Free this compound (Poorly Soluble) Enterocyte Enterocyte K_free->Enterocyte Low Permeability K_form Formulated this compound (e.g., Nanoparticle, Complex) K_form->Enterocyte Enhanced Uptake Pgp P-gp Efflux Pump Portal Portal Vein (First-Pass Metabolism) Enterocyte->Portal Standard Absorption Lymph Lymphatic System (Bypasses Liver) Enterocyte->Lymph Lipid-Based Absorption Pgp->K_free Efflux

Caption: Pathways for oral absorption of free vs. formulated this compound.

logical_relationship_strategies cluster_causes Primary Causes cluster_solutions Formulation Strategies Problem Low Oral Bioavailability of this compound Solubility Poor Aqueous Solubility Problem->Solubility Metabolism First-Pass Metabolism Problem->Metabolism Permeability Low Membrane Permeability Problem->Permeability Nano Nanoformulations (Liposomes, Nanoparticles) Nano->Solubility Improves Nano->Metabolism Protects From Nano->Permeability Enhances SD Solid Dispersions SD->Solubility Improves CD Cyclodextrin Complexes CD->Solubility Improves

References

Managing potential toxicity of Koenimbine in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Koenimbine in animal studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help manage and mitigate potential toxicity, ensuring the safe and effective use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where does it come from?

A1: this compound is a carbazole (B46965) alkaloid, a class of nitrogenous organic compounds. It is naturally found in plants of the Rutaceae family, most notably in the leaves of Murraya koenigii, commonly known as the curry tree.[1][2] It is often investigated for various pharmacological activities, including anticancer effects.[3]

Q2: What is the known acute toxicity of this compound?

A2: There is limited public data on the specific LD50 of pure this compound. However, studies on extracts from Murraya koenigii, which contain this compound, provide strong evidence of low acute toxicity. A methanol (B129727) extract and crude powder of the leaves were found to be safe in mice at doses up to 9000 mg/kg, with no mortality observed.

Q3: What dose of this compound is considered safe for chronic studies?

A3: For long-term studies, caution is warranted. A chronic (10-week) study in rats using a methanolic extract of M. koenigii established a chronic LD50 of 200 mg/kg/day. The same study recommended that a safe dose for long-term administration should not exceed 50 mg/kg/day.[4] Researchers should start with low doses and perform dose-ranging studies to establish the optimal therapeutic window for their specific animal model and experimental endpoint.

Q4: How should I prepare and administer this compound?

A4: this compound is a solid, water-insoluble compound. Therefore, a suitable vehicle is required for oral administration. A common and generally inert vehicle used in studies with M. koenigii extracts is 0.5% Carboxymethylcellulose (CMC) in water. It is critical to ensure the compound is uniformly suspended before each administration. The final formulation's pH should be maintained between 5 and 9 to minimize potential irritation.

Q5: What are the general signs of toxicity I should monitor for in my animals?

A5: Based on studies with related alkaloids and plant extracts, researchers should observe animals closely for a range of clinical signs. Daily monitoring should include:

  • General Behavior: Lethargy, hypoactivity, or signs of neurological distress like aimless wandering or head-pressing.

  • Physical Appearance: Ruffled fur, changes in posture.

  • Body Weight: Significant or rapid weight loss.

  • Food and Water Intake: Reduction in consumption.

  • Gastrointestinal Signs: Diarrhea or constipation.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Issue 1: Unexpected Animal Mortality at Low Doses

If you observe unexpected mortality, especially at doses presumed to be safe, consider the following troubleshooting steps.

Troubleshooting Workflow

start Unexpected Mortality Observed check_prep Verify Compound Preparation - Correct Weighting? - Homogenous Suspension? start->check_prep check_admin Review Administration Technique - Correct Gavage Procedure? - Signs of Aspiration? check_prep->check_admin check_vehicle Evaluate Vehicle Toxicity - Is the vehicle known to be inert? - Run vehicle-only control group. check_admin->check_vehicle check_health Assess Animal Health Status - Pre-existing conditions? - Pathogen-free facility? check_vehicle->check_health consult Consult Literature & Colleagues - Similar issues reported? - Seek expert advice. check_health->consult necropsy Perform Necropsy - Gross pathology? - Histopathology of key organs. consult->necropsy stop Halt Experiment & Re-evaluate Protocol necropsy->stop

Caption: Troubleshooting workflow for unexpected animal mortality.

Issue 2: Animals Showing Signs of Distress or Toxicity

If animals exhibit non-lethal signs of toxicity such as weight loss, lethargy, or diarrhea, use the following decision-making process.

Logical Decision Pathway for Managing Animal Distress

start Clinical Signs of Toxicity Observed (e.g., weight loss, lethargy) assess_severity Assess Severity (Mild vs. Severe) start->assess_severity mild_signs Mild Signs (e.g., <10% weight loss) assess_severity->mild_signs Mild severe_signs Severe Signs (e.g., >20% weight loss, moribund) assess_severity->severe_signs Severe monitor Increase Monitoring Frequency (e.g., twice daily) mild_signs->monitor euthanize Humanely Euthanize Animal (According to IACUC protocol) severe_signs->euthanize dose_reduction Consider Dose Reduction in Subsequent Cohorts monitor->dose_reduction supportive_care Provide Supportive Care (e.g., hydration, supplemental food) dose_reduction->supportive_care collect_samples Collect Blood/Tissues for Analysis euthanize->collect_samples

Caption: Decision pathway for managing signs of toxicity.

Quantitative Toxicity Data

While specific data for pure this compound is limited, the following tables summarize toxicity data for Murraya koenigii extracts, which are rich in this compound and other carbazole alkaloids.

Table 1: Acute Toxicity of Murraya koenigii Leaf Extracts

Extract Type Animal Model Route Dose Observation Result Reference
Methanol Extract Swiss Albino Mice Oral Up to 9000 mg/kg 10 days No mortality or signs of toxicity

| Crude Powder | Swiss Albino Mice | Oral | Up to 9000 mg/kg | 10 days | No mortality or signs of toxicity | |

Table 2: Repeated Dose & Chronic Toxicity of Murraya koenigii Leaf Extracts

Extract Type Animal Model Route Dose Duration Key Findings Reference
Ethanolic Extract Wistar Rats Oral 300 & 500 mg/kg/day 28 days No significant toxic effects observed.
Ethanolic Extract Wistar Rats Oral 900 mg/kg/day 28 days Mild liver congestion and lymphocyte infiltration.
Methanolic Extract Sprague Dawley Rats Oral 200 mg/kg/day 10 weeks 50% mortality (Defined as Chronic LD50).

| Methanolic Extract| Sprague Dawley Rats | Oral | 50 mg/kg/day | 10 weeks | No mortality or signs of toxicity observed. | |

Experimental Protocols

Protocol: Acute Oral Toxicity Study (Based on OECD Guideline 420)

This protocol provides a framework for assessing the acute toxicity of this compound. It is based on the Fixed Dose Procedure outlined by the OECD.

Objective: To determine the dose range causing evident toxicity and to identify the maximum tolerated dose.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% CMC)

  • Test animals (nulliparous, non-pregnant female rats are preferred)

  • Oral gavage needles

  • Standard laboratory diet and water

Methodology:

  • Acclimatization: House animals in standard laboratory conditions for at least 5 days prior to dosing to allow for acclimatization.

  • Fasting: Fast animals overnight (food, not water) before administration of the test substance.

  • Sighting Study:

    • Select a starting dose from fixed levels: 5, 50, 300, or 2000 mg/kg. In the absence of prior information, 300 mg/kg is a common starting point.

    • Dose a single animal.

    • Observe the animal closely for the first 30 minutes, periodically for 24 hours (with special attention to the first 4 hours), and then daily for 14 days.

    • The outcome of this first animal determines the dose for the next animal (either a higher or lower fixed dose). The goal is to identify a dose that produces evident toxicity without mortality.

  • Main Study:

    • Once the dose causing evident toxicity (or the maximum dose with no effects) is identified, dose a further four animals at that level.

    • Observe all animals for a total of 14 days, recording all signs of toxicity, morbidity, and mortality.

    • Record body weights weekly.

  • Necropsy: At the end of the observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.

Experimental Workflow Diagram

cluster_prep Preparation cluster_sighting Sighting Study cluster_main Main Study acclimate Acclimatize Animals (≥5 days) fast Fast Animals (Overnight) acclimate->fast start_dose Select Starting Dose (e.g., 300 mg/kg) fast->start_dose dose_one Dose Single Animal start_dose->dose_one observe_one Observe for 14 Days dose_one->observe_one decision Outcome Determines Next Dose observe_one->decision dose_four Dose 4 More Animals at Selected Dose decision->dose_four Dose Level Identified observe_four Observe All Animals for 14 Days dose_four->observe_four necropsy Perform Gross Necropsy observe_four->necropsy

Caption: Workflow for an acute oral toxicity study (OECD 420).

References

Validation & Comparative

A Comparative Analysis of the Anticancer Potential of Koenimbine and Mahanimbine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the cytotoxic and mechanistic properties of two promising carbazole (B46965) alkaloids.

Koenimbine and Mahanimbine, two carbazole alkaloids derived from the curry leaf plant (Murraya koenigii), have garnered significant attention in the field of oncology for their potential as anticancer agents. Both compounds have demonstrated cytotoxic effects against a range of cancer cell lines, operating through distinct yet partially overlapping mechanisms. This guide provides a comprehensive comparison of their anticancer activities, supported by experimental data, detailed methodologies, and visual representations of their molecular pathways to aid researchers in the fields of oncology and drug discovery.

Comparative Anticancer Activity: A Quantitative Overview

The cytotoxic effects of this compound and Mahanimbine have been evaluated against various cancer cell lines, with their potency often expressed as the half-maximal inhibitory concentration (IC50). The following tables summarize the reported IC50 values for each compound, offering a quantitative comparison of their efficacy in different cancer types.

Table 1: IC50 Values of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)¹Reference
HT-29Colon Cancer50~151[1]
SW480Colon Cancer50~151[1]
MCF-7Breast Cancer9.42 (24h), 7.26 (48h), 4.89 (72h)~28.5 (24h), ~22.0 (48h), ~14.8 (72h)[2]
PA1Ovarian Cancer->100[3]
OVCAR3Ovarian Cancer->100[3]

¹Approximate conversion based on the molecular weight of this compound (~331.4 g/mol ). It is important to note that direct comparison of µg/mL values can be misleading without considering molecular weights.

Table 2: IC50 Values of Mahanimbine in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
Capan-2Pancreatic Cancer3.5
SW1990Pancreatic Cancer3.5
A549Lung CancerNot specified, but showed inhibition
MCF-7Breast Cancer14
Human Bladder Cancer CellsBladder Cancer32.5
PA1Ovarian Cancer~40
OVCAR3Ovarian Cancer~60

Mechanisms of Anticancer Action: A Deeper Dive

Both this compound and Mahanimbine exert their anticancer effects by inducing programmed cell death (apoptosis) and interfering with key cellular signaling pathways that regulate cell proliferation and survival.

This compound: Targeting the Wnt/β-catenin Pathway

This compound has been shown to induce apoptosis and necrosis in colon cancer cells. Its mechanism of action involves the modulation of the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in colorectal cancers. Treatment with this compound leads to a significant decrease in the expression of key components of this pathway, including β-catenin, GSK3B, and DKK1 in HT-29 cells.

Koenimbine_Wnt_Pathway This compound This compound Wnt_Pathway Wnt/β-catenin Pathway GSK3B GSK3B This compound->GSK3B beta_catenin β-catenin This compound->beta_catenin DKK1 DKK1 This compound->DKK1 Apoptosis Apoptosis Wnt_Pathway->Apoptosis GSK3B->Wnt_Pathway beta_catenin->Wnt_Pathway DKK1->Wnt_Pathway

This compound's inhibition of the Wnt/β-catenin pathway.
Mahanimbine: A Multi-pronged Attack on Cancer Cells

Mahanimbine demonstrates a broader spectrum of anticancer mechanisms. It effectively induces G0/G1 cell cycle arrest and apoptosis in pancreatic cancer cells. This apoptotic induction is associated with a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. Furthermore, Mahanimbine has been shown to inhibit the pro-survival AKT/mTOR and STAT3 signaling pathways in pancreatic cancer. In lung cancer cells, Mahanimbine's anticancer activity is linked to the activation of the intrinsic apoptotic pathway, which is dependent on reactive oxygen species (ROS). In breast cancer cells, it induces mitochondria-mediated apoptosis.

Mahanimbine_Signaling_Pathways Mahanimbine Mahanimbine AKT_mTOR AKT/mTOR Pathway Mahanimbine->AKT_mTOR STAT3 STAT3 Pathway Mahanimbine->STAT3 Intrinsic_Apoptosis Intrinsic Apoptotic Pathway (ROS-dependent) Mahanimbine->Intrinsic_Apoptosis Bcl2 Bcl-2 (Anti-apoptotic) Mahanimbine->Bcl2 Bax Bax (Pro-apoptotic) Mahanimbine->Bax Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest Mahanimbine->Cell_Cycle_Arrest Apoptosis Apoptosis AKT_mTOR->Apoptosis STAT3->Apoptosis Intrinsic_Apoptosis->Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Mahanimbine's multifaceted anticancer mechanisms.

Experimental Protocols

To ensure the reproducibility of the findings cited in this guide, detailed protocols for the key experimental assays are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Mahanimbine and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Annexin V-FITC Apoptosis Assay

This assay is used to detect apoptosis by measuring the externalization of phosphatidylserine.

  • Cell Treatment: Treat cells with the desired concentration of the compound for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis.

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., β-catenin, AKT, p-AKT, STAT3, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow Start Cancer Cell Culture Treatment Treatment with This compound or Mahanimbine Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Apoptosis_Assay Annexin V Assay (Apoptosis) Treatment->Apoptosis_Assay Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation MTT->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

A general experimental workflow for assessing anticancer activity.

Conclusion

Both this compound and Mahanimbine exhibit promising anticancer properties, albeit through different primary mechanisms. Mahanimbine appears to have a broader range of action, affecting multiple signaling pathways and demonstrating potent activity against a wider array of cancer cell lines at lower concentrations. This compound's specific targeting of the Wnt/β-catenin pathway makes it a particularly interesting candidate for colorectal cancer research.

This comparative guide highlights the therapeutic potential of these natural compounds and provides a foundation for future research. Further in-vivo studies and investigations into potential synergistic effects with existing chemotherapeutic agents are warranted to fully elucidate their clinical applicability in cancer treatment.

References

Koenimbine in the Spotlight: A Comparative Guide to Carbazole Alkaloids from Murraya koenigii

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep dive into the comparative efficacy of carbazole (B46965) alkaloids from the curry leaf plant, Murraya koenigii, offers a promising frontier in the quest for novel therapeutics. This guide provides a comprehensive comparison of koenimbine against other notable carbazole alkaloids from this plant, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development endeavors.

Murraya koenigii is a rich source of structurally diverse carbazole alkaloids, each exhibiting a unique profile of biological activities. Among these, this compound has garnered significant interest. This guide will objectively compare its performance against other key alkaloids from the same plant, focusing on anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.

Comparative Biological Activities: A Quantitative Overview

The therapeutic potential of carbazole alkaloids is vast, with studies demonstrating significant efficacy in several key areas. The following tables summarize the quantitative data from various experimental studies, offering a direct comparison of the bioactivity of this compound and its counterparts.

Cytotoxic Activity Against Cancer Cell Lines

Carbazole alkaloids have shown potent cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of potency.

Carbazole AlkaloidCancer Cell LineIC50 Value
This compound HT-29 (Colon Cancer)50 µg/mL
SW48 (Colon Cancer)50 µg/mL
MCF-7 (Breast Cancer)9.42 µg/mL
Girinimbine (B1212953) HT-29 (Colon Cancer)4.79 µg/mL[1]
A549 (Lung Cancer)19.01 µM
Mahanimbine MCF-7 (Breast Cancer)14 µM
Pancreatic Cancer Cells3.5 - 64 µM
Mahanine HL-60 (Leukemia)~10 µM
MCF-7 (Breast Cancer)14 µM
Murrayaquinone A SK-MEL-5 (Melanoma)2.58 µg/mL
Colo-205 (Colon Cancer)3.85 µg/mL
Murrayafoline A Various Tumor Cell Lines5.31 - 7.52 µg/mL
Antimicrobial Activity

Several carbazole alkaloids exhibit activity against pathogenic microorganisms. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.

Carbazole AlkaloidMicroorganismMIC/IC50 Value
This compound Staphylococcus aureusIC50: 17.0 µM[2]
Girinimbine Bacillus cereusIC50: 3.4 µM[2]
Murrayamine J Staphylococcus aureusIC50: 11.7 µM[2]
1-hydroxy-7-methoxy-8-(3-methylbut-2-en-1-yl)-9H-carbazole-3-carbaldehyde Bacillus cereusIC50: 10.9 µM[2]
Antioxidant Activity

The radical scavenging ability of carbazole alkaloids is a key aspect of their therapeutic potential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate this activity. A study comparing 12 carbazole alkaloids, including this compound, classified them into three groups based on their radical scavenging ability, suggesting that the presence of an aryl hydroxyl substituent plays a significant role.

Signaling Pathways in Anticancer Activity

The anticancer effects of this compound and other carbazole alkaloids are mediated through the modulation of various signaling pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis.

This compound and the Wnt/β-catenin Signaling Pathway

This compound has been shown to exert its anticancer effects in colon cancer cells by downregulating key components of the Wnt/β-catenin signaling pathway. This pathway is crucial in cell fate determination, and its dysregulation is a hallmark of many cancers.

Koenimbine_Wnt_Pathway This compound This compound DKK1 DKK1 This compound->DKK1 GSK3B GSK3β This compound->GSK3B beta_catenin β-catenin This compound->beta_catenin TBLR1 TBLR1 This compound->TBLR1 Wnt Wnt Signaling Pathway Wnt->beta_catenin Stabilizes GSK3B->beta_catenin Degrades CyclinD1 Cyclin D1 beta_catenin->CyclinD1 Activates TBLR1->CyclinD1 Activates Proliferation Cell Proliferation CyclinD1->Proliferation

This compound inhibits key proteins in the Wnt/β-catenin pathway.

Girinimbine's Dual Action on Apoptotic Pathways

Girinimbine induces apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This dual mechanism of action makes it a potent anticancer agent.

Girinimbine_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Girinimbine Girinimbine FasL FasL Girinimbine->FasL Bax Bax Girinimbine->Bax Bcl2 Bcl-2 Girinimbine->Bcl2 FasR Fas Receptor FasL->FasR Caspase8 Caspase-8 FasR->Caspase8 Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Mahanimbine_Signaling_Pathway cluster_akt_mtor AKT/mTOR Pathway cluster_stat3 STAT3 Pathway cluster_apoptosis Intrinsic Apoptosis Mahanimbine Mahanimbine AKT AKT Mahanimbine->AKT STAT3 STAT3 Mahanimbine->STAT3 Bax_M Bax Mahanimbine->Bax_M Bcl2_M Bcl-2 Mahanimbine->Bcl2_M mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Gene_Expression Gene Expression (Proliferation, Survival) STAT3->Gene_Expression Apoptosis_M Apoptosis Bax_M->Apoptosis_M Bcl2_M->Apoptosis_M MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat with varying concentrations of carbazole alkaloid Incubate_24h->Treat_Cells Incubate_48h Incubate for 48h Treat_Cells->Incubate_48h Add_MTT Add MTT reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate cell viability and IC50 Read_Absorbance->Calculate_Viability End End Calculate_Viability->End Annexin_V_Workflow Start Start Treat_Cells Treat cells with carbazole alkaloid Start->Treat_Cells Harvest_Cells Harvest cells (including supernatant) Treat_Cells->Harvest_Cells Wash_Cells Wash cells with PBS and binding buffer Harvest_Cells->Wash_Cells Resuspend_Cells Resuspend cells in Annexin V binding buffer Wash_Cells->Resuspend_Cells Add_Stains Add FITC-Annexin V and Propidium Iodide Resuspend_Cells->Add_Stains Incubate Incubate in the dark Add_Stains->Incubate Analyze Analyze by flow cytometry Incubate->Analyze End End Analyze->End

References

Comparative Analysis of Koenimbine and Girinimbine Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the bioactive properties of Koenimbine and Girinimbine (B1212953), two prominent carbazole (B46965) alkaloids isolated from Murraya koenigii (curry tree). Both compounds have garnered significant interest in the scientific community for their diverse pharmacological effects. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side comparison of their anticancer, anti-inflammatory, antioxidant, and antimicrobial activities, supported by experimental data and detailed protocols.

Anticancer Bioactivity

Both this compound and Girinimbine exhibit significant cytotoxic effects against various cancer cell lines, primarily by inducing apoptosis and modulating key signaling pathways.

Data Presentation: Cytotoxicity (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The data below summarizes the cytotoxic effects of this compound and Girinimbine on several human cancer cell lines.

CompoundCell LineCancer TypeIC₅₀ ValueCitation(s)
This compound HT-29Colon Cancer50 µg/mL[1]
SW48Colon Cancer50 µg/mL[1]
MCF7Breast CancerActivity reported[2]
Girinimbine HT-29Colon Cancer4.79 µg/mL[3]
A549Lung Cancer19.01 µM[4]
HepG2Liver CancerActivity reported
RajiB-cell Lymphoma6.0 µg/mL (Anti-tumor promoting)
HUVECsEndothelial Cells5 ± 0.57 µg/mL

Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions, such as incubation times and cell densities.

Mechanism of Action

  • Girinimbine : Induces apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This is characterized by changes in mitochondrial membrane potential, cytochrome c release, and the activation of caspase-9 and caspase-3. Girinimbine treatment also leads to G0/G1 phase cell cycle arrest, which is associated with the upregulation of p21 and p27 proteins. Furthermore, it upregulates the tumor suppressor protein p53 and modulates the Bcl-2/Bax protein ratio to favor apoptosis. In some cancers, it has been shown to inhibit STAT3 and MEK/ERK signaling pathways.

  • This compound : Also induces apoptosis in cancer cells. Its mechanism has been linked to the modulation of the Wnt/β-catenin signaling pathway. In colon cancer cells, this compound treatment resulted in the significant downregulation of key genes in this pathway, including DKK1, GSK3B, and β-catenin in HT-29 cells.

Signaling Pathway Visualization

Girinimbine_Apoptosis_Pathway Girinimbine Girinimbine p53 ↑ p53 Girinimbine->p53 Bcl2 ↓ Bcl-2 Girinimbine->Bcl2 Bax ↑ Bax p53->Bax Mitochondria Mitochondria Bax->Mitochondria Pro-apoptotic Bcl2->Mitochondria Anti-apoptotic CytC Cytochrome c Release Mitochondria->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner Caspase) Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Girinimbine-induced intrinsic apoptosis pathway.

Anti-inflammatory Bioactivity

Both alkaloids demonstrate potent anti-inflammatory properties by inhibiting key inflammatory mediators and pathways.

Data Presentation: Anti-inflammatory Effects

CompoundEffectTarget Pathway / MediatorCitation(s)
This compound ↓ NO, ROS, IL-6, TNF-α, IL-1β↓ iNOS, COX-2 expression, ↓ NF-κB, MAPK pathways
Girinimbine ↓ NO, IL-1β, TNF-α, IL-6↓ NF-κB translocation, ↓ COX-2 expression

Mechanism of Action

The anti-inflammatory effects of both this compound and Girinimbine are largely attributed to their ability to suppress the NF-κB (Nuclear Factor kappa-B) signaling pathway . In stimulated macrophages (like RAW 264.7), lipopolysaccharide (LPS) typically triggers a cascade that leads to the activation of NF-κB. This transcription factor then moves into the nucleus to promote the expression of pro-inflammatory genes, including iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2), as well as cytokines like TNF-α and IL-6. Both this compound and Girinimbine have been shown to inhibit the translocation of NF-κB to the nucleus, thereby blocking the transcription of these inflammatory mediators.

Signaling Pathway Visualization

Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm LPS LPS (Stimulus) Receptor Toll-like Receptor 4 (TLR4) LPS->Receptor NFkB_Inhib IκBα Receptor->NFkB_Inhib Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Compounds This compound / Girinimbine Compounds->NFkB_Inhib Inhibits Degradation ProInflam Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->ProInflam Transcription

Inhibition of the NF-κB inflammatory pathway.

Antioxidant Bioactivity

Girinimbine and this compound possess antioxidant properties, although their efficacy can vary depending on the assay used.

Data Presentation: Antioxidant Capacity

CompoundAssayResultCitation(s)
This compound DPPH Radical ScavengingActivity reported
Ferric Thiocyanate (FTC)Activity reported
Girinimbine ORAC20 µg/mL ≈ 82.17 µM Trolox
Superoxide (B77818) Anion Scavenging>95% inhibition at 5.3 & 26.3 µg/mL
DPPH Radical ScavengingFailed to scavenge DPPH radical
Ferric Thiocyanate (FTC)Very strong activity, comparable to α-tocopherol

Mechanism of Action

Antioxidant activity is the ability of a compound to inhibit oxidation, often by scavenging free radicals. Girinimbine shows strong activity in assays that measure the inhibition of lipid peroxidation (FTC method) and scavenging of specific radicals like superoxide anions. However, its failure in the DPPH assay suggests that its mechanism of radical scavenging may be specific and not based on simple hydrogen atom transfer to the DPPH radical. This compound's activity is also noted, with suggestions that an aryl hydroxyl substituent on the carbazole ring is important for stabilizing thermal oxidation and reacting with DPPH radicals.

Antimicrobial Bioactivity

This compound and Girinimbine have demonstrated selective activity against certain bacterial strains.

Data Presentation: Antimicrobial Activity (IC₅₀ Values)

CompoundMicroorganismResult (IC₅₀)Citation(s)
This compound Staphylococcus aureus17.0 µM
Girinimbine Bacillus cereus3.4 µM

Note: Neither compound was reported to be active against Escherichia coli or Candida albicans in the cited study.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for two key experiments cited in this guide.

Experimental Workflow Visualization

Cytotoxicity_Workflow start Start: Cell Culture seed 1. Seed cells in 96-well plate start->seed incubate1 2. Incubate for 24h (Cell Adhesion) seed->incubate1 treat 3. Treat with compound (this compound/Girinimbine) at various concentrations incubate1->treat incubate2 4. Incubate for 24-72h treat->incubate2 mtt_add 5. Add MTT Reagent (e.g., 0.5 mg/mL) incubate2->mtt_add incubate3 6. Incubate for 4h (Formazan formation) mtt_add->incubate3 solubilize 7. Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate % Viability and IC50 Value read->analyze end End analyze->end

General workflow for an MTT cytotoxicity assay.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.

  • Cell Plating : Harvest and count cells, ensuring viability is >90%. Seed the cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate the plate overnight in a humidified incubator (e.g., 37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment : Prepare serial dilutions of this compound or Girinimbine in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a negative control (cells with medium only) and a blank (medium only).

  • Incubation : Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition : After incubation, add 10-20 µL of MTT solution (stock solution of 5 mg/mL in PBS, final concentration 0.5 mg/mL) to each well.

  • Formazan Formation : Incubate the plate for another 4 hours in the incubator. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization : Carefully remove the medium from each well. Add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Reading : Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm (commonly 570 nm). A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis : Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage viability against the compound concentration to determine the IC₅₀ value.

Protocol 2: DPPH Radical Scavenging Assay

This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor. The antioxidant reduces the stable purple DPPH radical to the yellow-colored diphenylpicrylhydrazine.

  • Reagent Preparation :

    • DPPH Solution : Prepare a working solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol. The solution should be freshly prepared and protected from light.

    • Sample Preparation : Dissolve the test compounds (this compound, Girinimbine) and a positive control (e.g., Ascorbic acid, Trolox) in the same solvent to create stock solutions, from which serial dilutions are made.

  • Reaction Setup :

    • In a 96-well plate or cuvettes, add a defined volume of the sample dilutions (e.g., 100 µL).

    • Add an equal volume of the DPPH working solution (e.g., 100 µL) to each well to initiate the reaction.

    • Prepare a blank containing only the solvent and a control containing the solvent plus the DPPH solution.

  • Incubation : Mix the contents thoroughly and incubate the plate in the dark at room temperature for a set time, typically 30 minutes.

  • Absorbance Measurement : Measure the absorbance of each well at the characteristic wavelength of the DPPH radical, which is approximately 517 nm, using a spectrophotometer.

  • Data Analysis : Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Plot the % scavenging activity against the sample concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion

This compound and Girinimbine are potent carbazole alkaloids with overlapping yet distinct bioactivity profiles.

  • Anticancer : Both compounds induce apoptosis, but Girinimbine appears more potent against certain cell lines like HT-29 and acts via the intrinsic pathway, while this compound's effects have been linked to the Wnt/β-catenin pathway.

  • Anti-inflammatory : Both effectively suppress the NF-κB pathway, a central hub in inflammation, making them strong candidates for anti-inflammatory drug development.

  • Antioxidant : Girinimbine shows strong antioxidant activity in several assays but notably fails in the DPPH test, indicating a specific mechanism of action.

  • Antimicrobial : Both show targeted antibacterial activity, with Girinimbine being more potent against B. cereus and this compound against S. aureus.

This comparative guide highlights the therapeutic potential of both compounds. Future research should focus on in vivo studies to validate these in vitro findings, explore their synergistic effects, and further elucidate their precise molecular targets to advance their potential clinical applications.

References

Head-to-head comparison of Koenimbine and Mahanine in leukemia cells

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of two promising carbazole (B46965) alkaloids, Koenimbine and Mahanine, reveals their potent anti-leukemic activities, with Mahanine demonstrating broader and more extensively documented efficacy across various leukemia cell lines. While both compounds induce apoptosis, Mahanine's cytotoxic effects and underlying molecular mechanisms have been more thoroughly characterized, showcasing its potential as a robust candidate for further drug development.

This guide provides a comprehensive, data-driven comparison of this compound and Mahanine, focusing on their performance in leukemia cells. The information is tailored for researchers, scientists, and drug development professionals, offering a clear overview of the current scientific evidence.

Quantitative Efficacy: A Clear Lead for Mahanine

Data compiled from multiple studies highlights Mahanine's consistent and potent cytotoxic effects against a panel of leukemia cell lines, including HL-60 (promyelocytic leukemia), U937 (histiocytic lymphoma), K562 (chronic myelogenous leukemia), and MOLT-3 (acute lymphoblastic leukemia). In contrast, specific inhibitory concentration (IC50) values for this compound in leukemia cell lines are not as readily available in the current literature, making a direct quantitative comparison challenging.

CompoundCell LineIC50 Value (µM)Exposure Time (h)Reference
Mahanine HL-60~8.5Not Specified[1]
U9378.2512[2]
K56213.048[3]
MOLT-310.648[3]
This compound Breast Cancer (MCF-7)9.42 ± 1.05Not Specified[4]
Colon Cancer (HT-29)50 µg/mLNot Specified
Colon Cancer (SW48)50 µg/mLNot Specified

Note: The provided IC50 values for this compound are in different cancer types and units, underscoring the need for further research on its specific activity in leukemia cells to enable a direct comparison with Mahanine.

Delving into the Mechanism of Action: Apoptotic Pathways

Both this compound and Mahanine exert their anti-cancer effects by inducing apoptosis, or programmed cell death, a critical mechanism for eliminating malignant cells. However, the signaling pathways triggered by Mahanine in leukemia cells have been elucidated in greater detail.

Mahanine's Multi-Faceted Apoptotic Assault

Mahanine has been shown to induce apoptosis in leukemia cells through the intrinsic, or mitochondrial-dependent, pathway. This process involves a cascade of molecular events:

  • Mitochondrial Disruption: Mahanine treatment leads to a decrease in the mitochondrial membrane potential.

  • Cytochrome c Release: The disruption of the mitochondrial membrane results in the release of cytochrome c into the cytosol.

  • Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of caspase enzymes, including caspase-3, -6, -8, and -9. Caspase-3 is a key executioner caspase that orchestrates the final stages of apoptosis.

  • DNA Fragmentation and Nuclear Morphology Changes: The activation of caspases leads to characteristic apoptotic features such as DNA fragmentation and changes in nuclear morphology.

  • PARP Cleavage: Mahanine also induces the cleavage of poly(ADP-ribose) polymerase (PARP), another hallmark of apoptosis.

  • Fas Signaling Crosstalk: In some leukemia cell lines like MOLT-3 and K562, Mahanine's apoptotic effects are also mediated through crosstalk with the extrinsic Fas signaling pathway, involving the Fas/FasL interaction and cleavage of Bid.

Mahanine_Apoptosis_Pathway

Caption: Mahanine-induced apoptosis in leukemia cells.

This compound's Apoptotic Pathway: Insights from Other Cancers

While specific signaling pathways for this compound in leukemia cells are not well-documented, studies in other cancer types, such as colon and breast cancer, provide some clues. In colon cancer cells, this compound has been shown to induce apoptosis and necrosis and down-regulate genes in the Wnt/β-catenin signaling pathway, including CYCLD1, TBLR1, DKK1, GSK3B, and β-catenin. Research in breast cancer cells suggests that this compound can also modulate apoptotic pathways. Further investigation is required to determine if these mechanisms are conserved in leukemia cells.

Koenimbine_Signaling_Pathway

Caption: Postulated this compound signaling in cancer cells.

Experimental Protocols

The following are summaries of the key experimental methodologies used in the cited studies to evaluate the effects of this compound and Mahanine.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

    • Leukemia cells are seeded in 96-well plates and treated with varying concentrations of the test compound (this compound or Mahanine) for specified durations.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Apoptosis Detection
  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect and quantify apoptosis.

    • Treated and untreated cells are harvested and washed with a binding buffer.

    • Cells are incubated with FITC-conjugated Annexin V, which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the cell membrane during early apoptosis.

    • Propidium Iodide (PI), a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells), is added.

    • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • DAPI Staining: 4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation, using fluorescence microscopy.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Cells are lysed to extract total protein.

  • Protein concentration is determined using a protein assay (e.g., BCA assay).

  • Equal amounts of protein are separated by size using SDS-PAGE.

  • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., caspases, Bcl-2 family proteins, PARP).

  • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • A chemiluminescent substrate is added, and the resulting signal is detected to visualize the protein bands.

Experimental_Workflow

Caption: General experimental workflow.

Conclusion

The available evidence strongly supports the potent anti-leukemic properties of Mahanine, with well-documented IC50 values and a detailed understanding of its pro-apoptotic mechanisms in various leukemia cell lines. Mahanine's ability to induce apoptosis through the mitochondrial-dependent pathway, coupled with its engagement of the Fas signaling pathway, makes it a compelling candidate for further preclinical and clinical investigation.

While this compound has demonstrated anti-cancer activity in other cancer types, a direct and comprehensive comparison with Mahanine in leukemia is hampered by the lack of specific data. To establish a clear head-to-head performance profile, future research should focus on determining the IC50 values of this compound in a panel of leukemia cell lines and elucidating its specific molecular targets and signaling pathways in this context. Such studies will be crucial in determining if this compound holds similar promise to Mahanine as a potential therapeutic agent for leukemia.

References

Lack of Publicly Available Data on the Synergistic Effects of Koenimbine with Chemotherapy Drugs Prevents Comprehensive Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough investigation into the potential synergistic interactions of Koenimbine, a natural carbazole (B46965) alkaloid, with conventional chemotherapy drugs, a notable absence of published scientific literature on this specific topic prevents a comparative analysis at this time.

This compound, derived from the leaves of the curry tree (Murraya koenigii), has been the subject of research for its potential anticancer properties. Studies have demonstrated its cytotoxic effects on certain cancer cell lines. For instance, in vitro research has shown that this compound can induce cell death in human colon cancer cell lines HT-29 and SW48, with reported IC50 values of 50 µg/ml for both. This research also indicated that this compound may exert its effects through the modulation of the Wnt/β-catenin signaling pathway.[1]

However, a comprehensive search for studies evaluating the synergistic or combination effects of this compound with established chemotherapy agents such as doxorubicin, cisplatin, or paclitaxel (B517696) did not yield any specific experimental data. While the concept of combining natural compounds with chemotherapy to enhance efficacy and reduce toxicity is a burgeoning field of cancer research, it appears that investigations into this compound's potential in this area have not yet been published in accessible scientific literature.

For a meaningful comparison guide to be developed, quantitative data from such combination studies are essential. This would typically include metrics like the Combination Index (CI), which categorizes the interaction as synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1). Furthermore, detailed experimental protocols from these studies would be necessary to ensure a thorough and objective comparison.

While research exists on the synergistic potential of other natural compounds, and even other carbazole alkaloids, with chemotherapy, these findings cannot be extrapolated to this compound without direct experimental evidence. The unique chemical structure of each compound dictates its biological activity and its potential interactions with other drugs.

Therefore, due to the current lack of available data, it is not possible to construct a comparison guide that meets the core requirements of presenting quantitative data, detailed experimental protocols, and visualizations of synergistic effects for this compound in combination with chemotherapy drugs. Further research is required to explore and quantify the potential synergistic interactions of this compound with various chemotherapeutic agents to determine its viability as part of a combination cancer therapy.

References

A Comparative Study of Koenimbine from Diverse Geographical Origins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative analysis of Koenimbine, a carbazole (B46965) alkaloid isolated from Murraya koenigii (curry leaf), based on its geographical origin. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. The information compiled herein summarizes quantitative data on its yield and biological activities, details key experimental protocols, and visualizes its mechanisms of action.

Data Presentation: Quantitative Comparison of this compound

The geographical origin of Murraya koenigii has a significant impact on the concentration of its bioactive compounds, including this compound. Variations in climate, soil, and other environmental factors can influence the phytochemical profile of the plant. Below is a summary of the quantitative analysis of this compound from different climatic zones within India, a primary region of the plant's growth.[1][2] Data from other regions such as Malaysia and Sri Lanka indicate the presence of this compound, but direct quantitative comparisons with Indian varieties are limited in the currently available literature.[3][4][5]

Geographical Origin (Climatic Zone in India)This compound Content (mg/g of dry leaf)Anticancer Activity (IC50 Values)Anti-inflammatory & Antimicrobial Activity
Humid subtropicalHighest concentrations recordedMCF-7 (Breast Cancer): 4.89 µg/mL (72h)Active against Staphylococcus aureus (IC50: 17.0 µM)
Tropical wet & dryHigh concentrations recordedHT-29 (Colon Cancer): 50 µg/mLKnown to inhibit NF-κB signaling
Tropical wetModerate concentrations recordedSW480 (Colon Cancer): 50 µg/mLReported anti-inflammatory properties
Semi-aridLower concentrations recordedPC-3 (Prostate Cancer): Data suggests activity
AridLower concentrations recordedHeLa (Cervical Cancer): Data suggests activity
MontaneVariable concentrations recorded

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard protocols for the extraction, isolation, and biological evaluation of this compound.

Extraction and Isolation of this compound

a) Solvent Extraction:

A common method for extracting carbazole alkaloids from Murraya koenigii leaves is through solvent extraction.

  • Preparation of Plant Material: Air-dried leaves of Murraya koenigii are ground into a coarse powder.

  • Defatting: The powdered leaves are first defatted with a non-polar solvent like petroleum ether to remove lipids and pigments.

  • Extraction: The defatted plant material is then subjected to extraction using a Soxhlet apparatus with a polar solvent such as methanol (B129727) or ethanol. The extraction is carried out for several hours until the solvent runs clear.

  • Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

b) Column Chromatography for Isolation:

The crude extract is subjected to column chromatography for the purification of this compound.

  • Preparation of Column: A glass column is packed with silica (B1680970) gel (100-200 mesh) as the stationary phase, using a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) as the mobile phase.

  • Loading of Sample: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

  • Elution: The column is eluted with the mobile phase, starting with a non-polar solvent and gradually increasing the polarity.

  • Fraction Collection: Fractions are collected at regular intervals and monitored by Thin Layer Chromatography (TLC) to identify the presence of this compound.

  • Purification: Fractions containing pure this compound are pooled and the solvent is evaporated to yield the isolated compound.

Biological Activity Assays

a) MTT Assay for Cytotoxicity:

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Treatment: The cells are then treated with various concentrations of this compound and incubated for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value is determined.

b) Annexin V/PI Apoptosis Assay:

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

  • Cell Treatment: Cells are treated with this compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: The cells are then resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

c) Western Blot Analysis for Signaling Pathway Proteins:

Western blotting is used to detect specific proteins in a sample and is crucial for studying the effect of this compound on signaling pathways.

  • Protein Extraction: Cells treated with this compound are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, Caspase-3, NF-κB p65, β-catenin).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescence detection system.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways modulated by this compound.

experimental_workflow cluster_collection Sample Collection cluster_processing Extraction & Isolation cluster_analysis Comparative Analysis India India (Multiple Climatic Zones) Extraction Solvent Extraction India->Extraction SEA Southeast Asia (e.g., Malaysia, Thailand) SEA->Extraction SL Sri Lanka SL->Extraction Isolation Column Chromatography Extraction->Isolation Yield Yield & Purity (HPLC) Isolation->Yield Bioactivity Biological Activity (Cytotoxicity, Anti-inflammatory) Isolation->Bioactivity

Fig 1. Experimental workflow for comparative analysis.

apoptosis_pathway This compound This compound Bcl2 Bcl-2 This compound->Bcl2 downregulates Bax Bax This compound->Bax upregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Bcl2->Mitochondrion Bax->Mitochondrion Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Fig 2. This compound-induced intrinsic apoptosis pathway.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus This compound This compound IKK IKK This compound->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocation Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription wnt_pathway cluster_cytoplasm Cytoplasm cluster_nucleus This compound This compound Destruction_Complex Destruction Complex (APC, Axin, GSK3β) This compound->Destruction_Complex may promote Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates Proteasome Proteasome Beta_Catenin->Proteasome degradation Nucleus Nucleus Beta_Catenin->Nucleus translocation Beta_Catenin_N β-catenin TCF_LEF TCF/LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Beta_Catenin_N->TCF_LEF co-activates

References

Assessing the selectivity of Koenimbine for cancer cells versus normal cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide to the Preferential Cytotoxicity of Koenimbine in Malignant Cells

This document provides a detailed comparison of the cytotoxic effects of this compound, a natural carbazole (B46965) alkaloid, on cancer cells versus normal cells. The data presented herein demonstrates this compound's potential as a selective anti-cancer agent, highlighting its preferential inhibition of cancer cell proliferation and induction of apoptosis. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies in oncology.

Data Presentation: Comparative Cytotoxicity of this compound

The selective cytotoxic activity of this compound has been evaluated across various human cancer cell lines and their normal counterparts. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is consistently lower in cancer cells, indicating a higher sensitivity to this compound-induced cell death.

Cell LineCell TypeTissue of OriginThis compound IC50 (µg/mL)Reference
HT-29Colon CarcinomaColon50[1]
SW48Colon CarcinomaColon50[1]
IEC-18 Normal Intestinal Epithelial Colon 75 [1]
HepG2Hepatocellular CarcinomaLiverNot specified[2]
WRL-68 Normal Liver Liver Higher than HepG2[2]
MCF-7Breast AdenocarcinomaBreast9.42 ± 1.05 (24h)
7.26 ± 0.38 (48h)
4.89 ± 0.47 (72h)

Table 1: Comparative IC50 Values of this compound in Cancer and Normal Cell Lines. This table summarizes the IC50 values of this compound in various cancer and normal cell lines, demonstrating its selective cytotoxicity towards cancerous cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µg/mL) and a vehicle control (DMSO) for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as (absorbance of treated cells / absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability versus the concentration of this compound.

Annexin V-FITC Assay for Apoptosis Detection

The Annexin V-FITC assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its predetermined IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Molecular Mechanisms

This compound exerts its selective anti-cancer effects by modulating key signaling pathways involved in cell survival and apoptosis.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is often hyperactivated in cancers, promoting cell proliferation and survival. This compound has been shown to inhibit this pathway in colon cancer cells.

Wnt_Pathway cluster_outside Extracellular cluster_inside Cytoplasm cluster_nucleus Nucleus This compound This compound Destruction_Complex β-catenin Destruction Complex (Axin, APC, GSK3β, CK1) This compound->Destruction_Complex Upregulation of GSK3β expression beta_catenin β-catenin This compound->beta_catenin Downregulation of β-catenin expression Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Frizzled->Destruction_Complex Inhibition Destruction_Complex->beta_catenin Phosphorylation beta_catenin_p p-β-catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activation Proteasome Proteasome beta_catenin_p->Proteasome Degradation Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Transcription Mitochondrial_Apoptosis cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol This compound This compound Bax Bax This compound->Bax Upregulation Bcl2 Bcl-2 This compound->Bcl2 Downregulation Cytochrome_c_mito Cytochrome c Bax->Cytochrome_c_mito Promotes release Bcl2->Bax Inhibition Cytochrome_c_cyto Cytochrome c Cytochrome_c_mito->Cytochrome_c_cyto Release Apaf1 Apaf-1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Activates Activated_Caspase9 Activated Caspase-9 Caspase3 Pro-Caspase-3 Activated_Caspase9->Caspase3 Activates Activated_Caspase3 Activated Caspase-3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis Cytochrome_c_cyto->Apaf1 Experimental_Workflow start Start: Select Cancer and Normal Cell Lines mtt MTT Assay: Determine IC50 Values start->mtt selectivity Assess Selectivity: Compare IC50 in Cancer vs. Normal Cells mtt->selectivity apoptosis Annexin V Assay: Confirm Apoptosis Induction selectivity->apoptosis If Selective pathway Molecular Analysis: Investigate Signaling Pathways (e.g., Western Blot, PCR) apoptosis->pathway mechanism Elucidate Mechanism of Action pathway->mechanism end Conclusion: this compound as a Selective Anti-Cancer Agent mechanism->end

References

Safety Operating Guide

Essential Safety & Logistical Information for Handling Koenimbine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and operational plans for the handling and disposal of Koenimbine. Given that the toxicological properties of this compound have not been thoroughly investigated, a cautious approach is paramount. The following procedures are based on the known hazards of this compound and related carbazole (B46965) compounds, which include potential carcinogenicity and mutagenicity.[1][2]

Hazard Summary and Classification

This compound is classified as a serious eye irritant and may cause long-lasting harm to aquatic life.[1] Compounds within the broader carbazole class are suspected of causing cancer and genetic defects. Therefore, it is crucial to handle this compound as a potent compound with potential cytotoxic effects.

Hazard ClassificationGHS CodeDescriptionSource
Known Hazards for this compound
Serious Eye IrritationH319Causes serious eye irritation.
Chronic Aquatic HazardH413May cause long lasting harmful effects to aquatic life.
Potential Hazards (based on Carbazole class)
Carcinogenicity (Suspected)H351Suspected of causing cancer.
Germ Cell Mutagenicity (Suspected)H341Suspected of causing genetic defects.
Skin IrritationH315Causes skin irritation.
Respiratory IrritationH335May cause respiratory irritation.

Personal Protective Equipment (PPE) Protocol

Strict adherence to PPE guidelines is mandatory to minimize exposure. All work with this compound, especially with the solid form, should be conducted within a certified chemical fume hood or a glove box to control potential inhalation of dust particles.

TaskEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport Safety glasses with side shieldsSingle pair of nitrile glovesLab coatNot typically required
Weighing Powder Chemical safety gogglesDouble-gloved nitrile gloves (chemotherapy-rated recommended)Disposable gown over lab coatNIOSH-approved N95 respirator or higher
Preparing Solutions Chemical safety gogglesDouble-gloved nitrile glovesDisposable gown over lab coatWork in a chemical fume hood
Handling Solutions Safety glasses with side shieldsSingle pair of nitrile glovesLab coatWork in a chemical fume hood
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty nitrile or butyl rubber gloves (double-gloved)Chemical-resistant disposable coverallsNIOSH-approved respirator with P100 filter
Waste Disposal Safety glasses with side shieldsDouble-gloved nitrile glovesLab coatNot typically required if waste is sealed

Experimental Protocols: Safe Handling & Disposal

Protocol for Weighing and Preparing this compound Stock Solutions

This protocol is designed to prevent the generation and inhalation of dust and to avoid skin contact.

  • Preparation:

    • Designate a work area within a chemical fume hood. Cover the work surface with a disposable plastic-backed absorbent pad.

    • Assemble all necessary equipment: analytical balance, spatulas, weigh paper or boat, vials, and solvent.

    • Don the appropriate PPE for handling powder: chemical safety goggles, double nitrile gloves, and a disposable gown over your lab coat. An N95 respirator is required for weighing powders outside of a containment hood.

  • Weighing:

    • Carefully tare the analytical balance with the weigh boat inside.

    • Slowly and carefully transfer the desired amount of this compound powder to the weigh boat using a clean spatula. Avoid any actions that could generate dust.

    • Once the desired weight is achieved, securely close the primary container of this compound.

  • Solubilization:

    • Place the weigh boat containing the powder into a secondary container (e.g., a conical tube or beaker).

    • Using a calibrated pipette, add the appropriate volume of solvent (e.g., DMSO) directly to the weigh boat to dissolve the powder.

    • Gently pipette or swirl the solution to ensure the compound is fully dissolved before transferring it to your final storage vial.

  • Cleanup:

    • Dispose of the weigh boat, outer gloves, and absorbent pad as solid hazardous waste.

    • Wipe down the spatula and any affected surfaces in the fume hood with a suitable decontaminant (e.g., 70% ethanol), followed by soap and water.

    • Remove personal protective equipment, disposing of disposable items in the designated hazardous waste stream. Wash hands thoroughly.

Operational Plan: Spill Response

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

  • Evacuate & Alert: Alert all personnel in the immediate area and evacuate. Close the laboratory door to contain any airborne dust.

  • Assess the Spill: Determine the nature of the spill (powder or liquid) and the quantity. For large spills, or if you are not trained to handle them, call your institution's emergency response team.

  • Don PPE: Wear the appropriate PPE for spill cleanup, including a respirator with a P100 filter, chemical goggles, a face shield, chemical-resistant coveralls, and double gloves.

  • Contain the Spill:

    • For Powder Spills: Gently cover the spill with absorbent pads or paper towels dampened with water to prevent the powder from becoming airborne. Do not sweep dry powder.

    • For Liquid Spills: Make a dike around the spill using absorbent materials like vermiculite (B1170534) or spill pillows.

  • Clean Up:

    • Carefully collect the absorbed or dampened material using a scoop or forceps.

    • Place all contaminated materials into a heavy-duty, labeled plastic bag or a sealed container for hazardous waste.

  • Decontaminate:

    • Clean the spill area with soap and water or an appropriate laboratory detergent.

    • Collect all cleaning materials in the hazardous waste container.

  • Final Steps:

    • Carefully remove PPE, avoiding self-contamination, and dispose of it as hazardous waste.

    • Wash hands and any exposed skin thoroughly.

    • Report the incident to your laboratory supervisor or safety officer.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, gowns, absorbent pads, weigh boats, and unused this compound powder. Collect in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Excess solutions and contaminated solvents must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.

  • Sharps: Contaminated needles, syringes, or glassware should be placed in a designated sharps container for hazardous chemical waste.

Visual Workflow Guides

The following diagrams illustrate the standard operating and emergency procedures for working with this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep_area 1. Prepare Fume Hood (Cover surface) don_ppe 2. Don Full PPE (Gown, Double Gloves, Goggles, Respirator) prep_area->don_ppe weigh 3. Weigh this compound Powder don_ppe->weigh dissolve 4. Prepare Solution weigh->dissolve dispose_solid 5. Dispose of Contaminated Solids dissolve->dispose_solid clean_surface 6. Decontaminate Surfaces & Tools dispose_solid->clean_surface doff_ppe 7. Doff PPE clean_surface->doff_ppe wash_hands 8. Wash Hands Thoroughly doff_ppe->wash_hands

Standard Workflow for Handling this compound

G cluster_cleanup Cleanup Actions start Spill Occurs! alert 1. Alert Others & Evacuate Area start->alert don_ppe 2. Don Spill Response PPE alert->don_ppe cover 3a. Cover Powder Spill (Use wet absorbent) don_ppe->cover Powder dike 3b. Dike Liquid Spill (Use absorbent material) don_ppe->dike Liquid collect 4. Collect Contaminated Material (Place in sealed waste bag) cover->collect dike->collect decontaminate 5. Decontaminate Spill Area collect->decontaminate dispose 6. Dispose of All Waste (As hazardous waste) decontaminate->dispose report 7. Report Incident dispose->report

Workflow for Responding to a this compound Spill

References

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